Cdk2-IN-28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35N7O3S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
16-(azetidin-3-ylmethyl)-7-methylsulfonyl-20-propan-2-yl-10-oxa-2,16,18,22,23,24-hexazatetracyclo[15.6.1.04,9.019,23]tetracosa-1(24),4(9),5,7,17,19,21-heptaene |
InChI |
InChI=1S/C25H35N7O3S/c1-17(2)21-15-28-32-23(21)29-25-30-24(32)27-14-19-7-8-20(36(3,33)34)11-22(19)35-10-6-4-5-9-31(25)16-18-12-26-13-18/h7-8,11,15,17-18,26H,4-6,9-10,12-14,16H2,1-3H3,(H,27,29,30) |
InChI Key |
DVBHEDLDLJERFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C3N=C(N2N=C1)NCC4=C(C=C(C=C4)S(=O)(=O)C)OCCCCCN3CC5CNC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Cdk2-IN-28: A Macrocyclic Approach to Selective Cdk2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of various cancers. The development of selective Cdk2 inhibitors has been a long-standing challenge due to the high degree of homology within the ATP-binding site of the CDK family. Cdk2-IN-28, a novel macrocyclic derivative, has emerged as a potent and selective Cdk2 inhibitor with promising anti-proliferative effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug discovery and development.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Cdk2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[1] Aberrant Cdk2 activity, often resulting from the overexpression of cyclins or the loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer.[2] Consequently, Cdk2 has been identified as an attractive therapeutic target for cancer therapy.
The development of selective Cdk2 inhibitors has been hampered by the structural similarity of the ATP-binding pocket across the CDK family, leading to off-target effects and associated toxicities.[1] To overcome this challenge, a macrocyclization strategy was employed, leading to the discovery of this compound (also referred to as compound 22 in the primary literature).[3] This approach aimed to enhance potency and selectivity by constraining the molecule's conformation, thereby optimizing its interaction with the target protein.
Discovery of this compound
The discovery of this compound stemmed from the optimization of a parent macrocyclic compound that exhibited inhibitory activity against multiple CDKs, including Cdk2, Cdk5, Cdk7, and Cdk9.[3] Through a systematic structure-activity relationship (SAR) study, researchers aimed to improve selectivity for Cdk2 while maintaining potent inhibitory activity.
Molecular dynamics simulations of the parent compound and its analogs provided insights into the binding modes and guided the design of new derivatives.[3] Key modifications focused on substitutions on the macrocyclic ring to enhance interactions within the Cdk2 active site and minimize binding to other CDKs. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of this compound as a lead candidate with an excellent balance of potency, selectivity, and cellular activity.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the macrocyclic core followed by functionalization. The detailed synthetic route is outlined in the primary literature by Niu et al. (2024). A general overview of the synthetic strategy is provided below.
Experimental Protocol: General Synthesis of this compound
The synthesis of this compound (compound 22) involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the pyrazole core, followed by the construction of the macrocyclic ring via a ring-closing metathesis or other macrocyclization reaction. Subsequent modifications, such as the introduction of the sulfonyl group and the amine side chain, complete the synthesis.
Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, as well as purification methods (e.g., column chromatography, HPLC) and characterization data (e.g., ¹H NMR, ¹³C NMR, MS), are provided in the supplementary information of the referenced publication.[3]
Biological Activity and Selectivity
This compound has demonstrated potent and selective inhibition of Cdk2 in a variety of biochemical and cellular assays.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against a panel of CDKs was determined using in vitro kinase assays. The results, summarized in Table 1, highlight the high potency and selectivity of this compound for Cdk2 over other cyclin-dependent kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Kinase | IC₅₀ (nM) |
| Cdk2/cyclin A | 3.2 |
| Cdk1/cyclin B | >1000 |
| Cdk4/cyclin D1 | 230 |
| Cdk5/p25 | 180 |
| Cdk7/cyclin H | >1000 |
| Cdk9/cyclin T1 | 89 |
Cellular Activity
This compound exhibits potent anti-proliferative effects in cancer cell lines. The cellular potency was evaluated in MKN1 gastric cancer cells, as shown in Table 2.
Table 2: Cellular Anti-proliferative Activity of this compound [4]
| Cell Line | EC₅₀ (µM) |
| MKN1 | 0.31 |
Mechanism of Action in Cells
The cellular mechanism of action of this compound was investigated by examining its effect on the phosphorylation of the retinoblastoma protein (Rb), a key substrate of Cdk2.
Table 3: Effect of this compound on Rb Phosphorylation [4]
| Treatment | Concentration Range | Effect |
| This compound | 37 nM - 3 µM | Dose-dependent downregulation of Rb phosphorylation at Ser807/811 and Ser780 in MKN1 cells. |
Furthermore, inhibition of Cdk2 by this compound leads to cell cycle arrest.
Table 4: Effect of this compound on the Cell Cycle [4]
| Treatment | Concentration | Effect |
| This compound | 333.3 nM | G2/M phase arrest in MKN1 cells. |
Pharmacokinetic Properties
Preliminary in vivo pharmacokinetic studies of this compound have been conducted in mice.
Table 5: In Vivo Pharmacokinetic Parameters of this compound in Mice [4]
| Administration Route | Dose | Key Finding |
| Oral (po) | 10 mg/kg | Poor plasma exposure. |
| Intravenous (iv) | 1 mg/kg | High plasma clearance (159-236 mL/min/kg). |
These initial findings suggest that further optimization of the pharmacokinetic properties of this compound is necessary for its development as a therapeutic agent.
Experimental Protocols
In Vitro Cdk Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of Cdk enzymes.
Materials:
-
Recombinant human Cdk/cyclin enzymes (e.g., Cdk2/cyclin A)
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
Kinase buffer
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
MKN1 cells (or other cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MKN1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percent viability relative to the vehicle-treated control and determine the EC₅₀ value.
Western Blot for Rb Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Rb in cells.
Materials:
-
MKN1 cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Rb (Ser807/811, Ser780) and total Rb
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat MKN1 cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Rb and total Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cdk2 signaling pathway and the general workflows for the key experiments described.
Caption: Cdk2 signaling pathway in G1/S phase transition.
Caption: General experimental workflows for inhibitor evaluation.
Conclusion
This compound represents a significant advancement in the development of selective Cdk2 inhibitors. Its macrocyclic structure confers high potency and selectivity, making it a valuable tool for studying the biological roles of Cdk2 and a promising lead compound for the development of novel anti-cancer therapeutics. While its current pharmacokinetic profile requires further optimization, the discovery of this compound validates the macrocyclization approach as a powerful strategy for targeting challenging kinase targets. Further research will focus on improving the drug-like properties of this compound to unlock its full therapeutic potential.
References
- 1. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 | MDPI [mdpi.com]
- 3. Discovery of novel macrocyclic derivatives as potent and selective cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cdk2-IN-28: A Deep Dive into its Mechanism of Action for Researchers and Drug Development Professionals
An In-depth Technical Guide
Cdk2-IN-28 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression. Its mechanism of action centers on the disruption of the Cdk2 signaling pathway, leading to cell cycle arrest and potential therapeutic applications in oncology. This guide provides a comprehensive overview of this compound, detailing its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Cdk2 Kinase Activity
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk2 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The primary molecular consequence of Cdk2 inhibition by this compound is the sustained hypophosphorylated state of the Retinoblastoma protein (Rb).
The retinoblastoma protein is a critical tumor suppressor that, in its active, hypophosphorylated state, binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by the Cdk4/6-cyclin D complex initiates its inactivation, which is completed by the Cdk2-cyclin E complex. By inhibiting Cdk2, this compound prevents this final step, keeping Rb in its active state and thereby enforcing the G1 checkpoint.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing insights into its potency and selectivity.
| Target | Assay Type | Value | Notes |
| Cdk2/cyclin A | IC50 | 44 nM | As listed by some suppliers for CDK2-IN-73, which is believed to be the same compound. |
| MKN1 cells | EC50 | 0.31 µM | Demonstrates anti-proliferative effects in a gastric cancer cell line.[1] |
| CDK7 | Ki | 54.7 nM | Indicates some off-target activity, highlighting the importance of comprehensive kinase profiling. |
Cellular Effects of this compound
The inhibition of Cdk2 by this compound manifests in several key cellular outcomes:
-
Cell Cycle Arrest: Treatment of cancer cells with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle. This is a direct consequence of maintaining the Rb protein in its active, growth-suppressive state.
-
Inhibition of Rb Phosphorylation: this compound has been shown to significantly reduce the phosphorylation of Rb at serine residues 807 and 811, which are known Cdk2 phosphorylation sites.[1] This prevents the release of E2F transcription factors.
-
Induction of Apoptosis: In some cancer cell lines, prolonged inhibition of Cdk2 can lead to the induction of programmed cell death, or apoptosis. This is thought to be a consequence of sustained cell cycle arrest and the activation of apoptotic signaling pathways.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.
Cdk2 Signaling Pathway and Point of Intervention by this compound
Caption: this compound inhibits Cdk2, preventing Rb hyperphosphorylation and G1/S transition.
Experimental Workflow for Assessing this compound Activity
References
Cdk2-IN-28: A Technical Guide to its Biological Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly during the transition from the G1 to S phase.[1] In complex with its regulatory partners, Cyclin E or Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), to promote DNA synthesis and cell division.[1][2] Due to the frequent dysregulation of the cell cycle in oncology, CDK2 has emerged as a significant therapeutic target. Cdk2-IN-28, also identified as compound 22 in its discovery publication, is a potent and selective inhibitor of CDK2.[2][3] This document provides a comprehensive technical overview of the biological functions of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK2. By binding to CDK2, it prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that drives the cell cycle forward. The primary pathway affected is the Cdk2/Cyclin-Rb-E2F axis, which is a cornerstone of the G1/S checkpoint.
In a normal cell cycle, the Cdk2/Cyclin E complex phosphorylates the Rb protein.[4] This phosphorylation event causes Rb to dissociate from the transcription factor E2F, allowing E2F to activate the transcription of genes necessary for S phase entry and DNA replication. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping Rb in its active, E2F-bound state. This maintains the repression of E2F target genes and effectively halts the cell cycle, preventing cellular proliferation.[3]
Quantitative Data
The activity of this compound has been characterized through both biochemical and cell-based assays. While specific IC50 values against a full panel of kinases from the primary literature are not publicly available, the compound is reported to have good selectivity for CDK2 over other CDKs.[3]
Table 1: Kinase Selectivity Profile of this compound
(Note: Detailed IC50 values from the primary publication by Niu P, et al. (2024) are not publicly accessible. This table serves as a template for the expected data.)
| Kinase Target | IC50 (nM) |
| Cdk2/Cyclin A | Data not available |
| Cdk2/Cyclin E | Data not available |
| Cdk1/Cyclin B | Data not available |
| Cdk4/Cyclin D1 | Data not available |
| Cdk6/Cyclin D3 | Data not available |
| Cdk9/Cyclin T1 | Data not available |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter / Endpoint | Value / Observation |
| Anti-proliferative Activity | MKN1 | EC50 | 0.31 µM |
| Rb Phosphorylation | MKN1 | p-Rb (Ser807/811) | Significant downregulation (37 nM - 3 µM) |
| Rb Phosphorylation | MKN1 | p-Rb (Ser780) | Significant downregulation (37 nM - 3 µM) |
| Cell Cycle Analysis | MKN1 | Cell Cycle Phase | Arrest in G2/M phase (at 333.3 nM for 24h) |
| In Vivo Pharmacokinetics (Mouse) | N/A | Plasma Exposure (oral) | Poor (10 mg/kg single dose) |
| In Vivo Pharmacokinetics (Mouse) | N/A | Plasma Clearance (IV) | High (159-236 mL/min/kg at 1 mg/kg) |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological function of Cdk2 inhibitors like this compound.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of a compound to inhibit the activity of purified Cdk2/Cyclin enzyme by quantifying the amount of ADP produced.[5][6]
Materials:
-
Recombinant Cdk2/Cyclin A2 enzyme
-
CDK Substrate Peptide (e.g., Histone H1)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP Solution
-
This compound (or test compound) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO.
-
Enzyme Addition: Add 2 µL of Cdk2/Cyclin A2 enzyme diluted in kinase buffer to each well (except "no enzyme" controls).
-
Substrate/ATP Mix: Add 2 µL of a mix containing the CDK substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control after subtracting the background. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Retinoblastoma (p-Rb)
This protocol is used to assess the effect of this compound on the phosphorylation of Rb in cultured cells.[3]
Materials:
-
MKN1 cells (or other relevant cell line)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibodies: Rabbit anti-p-Rb (Ser807/811), Rabbit anti-Total Rb, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed MKN1 cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented Lysis Buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb Ser807/811 diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for Total Rb and β-Actin.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8][9]
Materials:
-
MKN1 cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MKN1 cells in 6-well plates. Treat with the desired concentration of this compound (e.g., 333.3 nM) for 24 hours.
-
Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin, then combine with the supernatant containing any floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~1-2 mL. This step is critical to prevent cell clumping.
-
Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (~800 x g) to pellet them. Discard the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. orcid.org [orcid.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Cdk2-IN-28 in Cell Cycle Regulation
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and its role in the regulation of the cell cycle. This document details the mechanism of action, quantitative biochemical and cellular data, relevant experimental protocols, and visual representations of key pathways and workflows.
Introduction: CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the orderly progression of the eukaryotic cell cycle.[1] CDK2, in particular, is a key regulator of the G1 to S phase transition.[2][3][4] Its activity is primarily governed by its association with regulatory cyclin partners, namely Cyclin E during the G1/S transition and Cyclin A during the S phase.[3] The CDK2/Cyclin E complex phosphorylates various substrates, most notably the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby driving the cell into S phase.[1][3]
Given that aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, CDKs have become significant targets for anticancer drug development.[2][5][6] Selective inhibition of CDK2 is a promising therapeutic strategy, particularly in tumors with overexpression of Cyclin E, where cells can become dependent on CDK2 for their growth.[5][6]
This compound: A Selective CDK2 Inhibitor
This compound (also referred to as compound 22 in some literature) is a small molecule inhibitor designed to target CDK2 with good selectivity over other cyclin-dependent kinases.[7] Its development is part of a broader effort to create highly selective CDK inhibitors to minimize off-target effects and improve therapeutic outcomes.[6] this compound has demonstrated anti-proliferative effects in cancer cell lines, making it a valuable tool for studying CDK2 function and a potential lead compound for further drug development.[7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CDK2 enzyme and preventing the transfer of phosphate to its substrates.[5] This direct inhibition of CDK2's catalytic activity leads to downstream cellular effects that culminate in cell cycle arrest.
The primary mechanism involves the following steps:
-
Inhibition of Rb Phosphorylation : By blocking CDK2 activity, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[7]
-
E2F Repression : Hypophosphorylated Rb remains bound to the E2F transcription factor, keeping it in an inactive state.
-
Cell Cycle Arrest : The repression of E2F-mediated transcription of S-phase genes prevents the cell from transitioning from the G1 to the S phase.[5] Interestingly, studies with this compound in MKN1 cells have shown that its inhibition leads to cell cycle arrest in the G2/M phase.[7] This suggests that the precise cellular outcome of CDK2 inhibition can be context-dependent.
Signaling Pathway Diagram
Caption: Inhibition of the CDK2-mediated G1/S transition by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Activity and Kinase Selectivity
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
| CDK2/CycA | Data not available | - | |
| CDK2/CycE | Data not available | - | |
| CDK1/CycA2 | Data not available | Note: A related compound showed 12-fold selectivity for CDK2 over CDK1 | [8] |
| CDK4 | Minimal inhibition | High | [8] |
| CDK6 | Minimal inhibition | High | [8] |
| ERK2 | Minimal inhibition | High | [8] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| MKN1 | Anti-proliferative | EC₅₀ | 0.31 | [7] |
| MKN1 | Western Blot | Rb Phosphorylation (Ser807/811, Ser780) Down-regulation | 0.037 - 3 | [7] |
| MKN1 | Cell Cycle Analysis | G2/M Phase Arrest | 0.333 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK2 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Methodology (General):
-
Reagents: Purified recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme, a suitable substrate (e.g., Histone H1 or a biotinylated peptide like Rb-peptide), ATP (often radiolabeled [γ-³²P]ATP or in a luminescence-based system), kinase assay buffer (containing HEPES, MgCl₂, MnCl₂, DTT).[9][10][11]
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and inhibitor dilutions to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Detection:
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, washed, and the incorporated radioactivity is measured using a scintillation counter.[10]
-
Luminescence Assay (e.g., Kinase-Glo®): The amount of ATP remaining after the reaction is quantified. Lower kinase activity results in more ATP remaining, leading to a higher luminescence signal.[9]
-
Antibody-based Assay (e.g., HTRF, AlphaScreen): A specific antibody that recognizes the phosphorylated substrate is used for detection.[10]
-
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
Cell Proliferation Assay
Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines (EC₅₀).
Methodology:
-
Cell Culture: Plate cells (e.g., MKN1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS (e.g., CellTiter-Glo®), or resazurin.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot cell viability against the inhibitor concentration to determine the EC₅₀ value.
Western Blot for Phospho-Protein Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation of downstream CDK2 substrates like Rb.
Methodology:
-
Cell Treatment & Lysis: Treat cultured cells with this compound at various concentrations for a specific time (e.g., 24 hours).[7] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb Ser807/811).[7] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total Rb) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to quantify the change in phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 24 hours).[7]
-
Cell Harvest and Fixation: Harvest the cells (including floating cells) and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
General Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of a CDK2 inhibitor.
Conclusion
This compound is a selective inhibitor of CDK2 that effectively disrupts cell cycle progression. By inhibiting the phosphorylation of key substrates like the Retinoblastoma protein, it induces cell cycle arrest and curtails cell proliferation.[7] The data and protocols presented in this guide underscore the methodologies used to characterize such inhibitors and confirm their mechanism of action. As a research tool, this compound is valuable for elucidating the specific roles of CDK2 in both normal and cancerous cells. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial to determine its potential as a therapeutic agent.
References
- 1. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-28: A Technical Guide to its Impact on Retinoblastoma Protein (Rb) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective CDK2 inhibitor, Cdk2-IN-28, and its specific effects on the phosphorylation of the Retinoblastoma protein (Rb). The information presented herein is intended to support research and development efforts in oncology and cell cycle regulation.
Introduction: The CDK2-Rb Signaling Axis
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 to the S phase is a critical commitment point, governed by the activity of Cyclin-Dependent Kinases (CDKs). The Retinoblastoma protein (Rb) is a key tumor suppressor that acts as a gatekeeper for this transition.
In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry. The sequential phosphorylation of Rb by CDK4/6 and subsequently by CDK2 relieves this repression, allowing for cell cycle progression. Specifically, the Cyclin E/CDK2 complex plays a crucial role in the hyperphosphorylation and complete inactivation of Rb. Dysregulation of the CDK2-Rb signaling pathway is a common feature in many cancers, making CDK2 a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of CDK2. By targeting the ATP-binding site of CDK2, this compound prevents the phosphorylation of its substrates, including Rb, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative EC50 | MKN1 | 0.31 µM | [1] |
Table 2: Effect of this compound on Rb Phosphorylation
| Treatment Concentration | Cell Line | Incubation Time | Effect on Rb Phosphorylation | Reference |
| 37 nM - 3 µM | MKN1 | 24 hours | Significant downregulation at Ser807/811 and Ser780 | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK2-Rb signaling pathway and a typical experimental workflow for evaluating the effect of this compound on Rb phosphorylation.
References
Understanding the Selectivity Profile of Cdk2-IN-28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Cdk2-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, also identified as compound 32 in some literature, is a small molecule inhibitor targeting CDK2, a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] Dysregulation of CDK2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound has demonstrated anti-proliferative effects in cancer cell lines and exhibits a favorable selectivity profile against other kinases, minimizing off-target effects that can lead to toxicity.[4][5]
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is paramount for its therapeutic potential. This compound has been profiled against a broad panel of kinases to determine its specificity.
Biochemical Selectivity Data
The following table summarizes the inhibitory activity of this compound against various kinases. The data highlights its high potency for CDK2 and its selectivity over other cyclin-dependent kinases and off-target kinases.
| Kinase Target | IC50 / % Inhibition | Fold Selectivity (over CDK2) |
| CDK2/cyclin A | Potent Inhibition (IC50 not specified) | - |
| CDK1/cyclin A2 | - | 12-fold |
| CDK4 | Minimal Inhibition | High |
| CDK6 | Minimal Inhibition | High |
| ERK2 | Minimal Inhibition | High |
| Kinase Panel | >70% inhibition of 5/230 kinases at 0.1 µM | Broadly selective |
Table 1: Biochemical selectivity of this compound against a panel of kinases. Data compiled from publicly available research.[4]
Cellular Activity
In cellular assays, this compound demonstrates potent anti-proliferative effects in cancer cell lines with dysregulated CDK2 activity.
| Cell Line | Assay Type | Endpoint | Value (µM) |
| MKN1 | Anti-proliferative | EC50 | 0.31 |
| MKN1 | Rb Phosphorylation (Ser807/811, Ser780) | Downregulation | 0.037 - 3 |
| MKN1 | Cell Cycle Analysis | G2/M Arrest | 0.333 |
Table 2: Cellular activity of this compound in the MKN1 gastric cancer cell line.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the selectivity and cellular effects of this compound.
Kinase Inhibition Assay (Biochemical)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase is the ADP-Glo™ Kinase Assay.
Objective: To quantify the enzymatic activity of CDK2 in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
This compound (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Prepare a 2x enzyme solution containing recombinant CDK2/Cyclin A2 in Kinase Assay Buffer. Add 2 µL to each well.[6]
-
Prepare a 2x substrate/ATP mix containing the CDK substrate peptide and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (EdU Incorporation)
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is used to assess DNA synthesis as a measure of cell proliferation.
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., MKN1).
Materials:
-
MKN1 cells
-
Complete cell culture medium
-
This compound
-
EdU labeling solution
-
Cell fixation and permeabilization buffers
-
Fluorescent dye-azide solution (e.g., Alexa Fluor 488 azide)
-
Hoechst 33342 (for nuclear staining)
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Seed MKN1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the click chemistry reaction by adding the fluorescent dye-azide solution to label the incorporated EdU.
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the percentage of EdU-positive cells (proliferating cells) in the total cell population.
-
Calculate the EC50 value based on the dose-dependent decrease in the percentage of EdU-positive cells.
Retinoblastoma (Rb) Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK2.
Objective: To assess the ability of this compound to inhibit CDK2 activity in cells by measuring the phosphorylation of Rb at specific sites.
Materials:
-
MKN1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MKN1 cells and treat with various concentrations of this compound for a defined time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals to determine the dose-dependent inhibition of Rb phosphorylation.
Visualizations
CDK2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical CDK2 signaling pathway in the cell cycle and the point of intervention by this compound.
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
The diagram below outlines a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Workflow for determining the selectivity profile of this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK2 with demonstrated anti-proliferative activity in cancer cells. Its favorable selectivity profile, characterized by minimal inhibition of other kinases, underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. promega.com [promega.com]
In-Depth Technical Guide to Cdk2-IN-28 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target engagement studies for Cdk2-IN-28, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the quantitative biochemical and cellular data, in-depth experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Target Engagement Data
This compound, also identified as compound 22 in several research publications, is a potent inhibitor with a tetrahydro-3H-pyrazolo[4,3-a]phenanthridine core scaffold.[1][2] Its inhibitory activity has been characterized against multiple kinases and in cellular proliferation assays. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| CDK2 | 57 | Potent inhibition of the primary target.[1][3] |
| CDK3 | 18 | Shows higher potency against CDK3.[1][3] |
| CDK9 | Moderate Inhibition | The exact IC50 value is not specified, but moderate inhibition is noted.[1][3] |
| CDK1 | No Inhibition | Demonstrates selectivity over CDK1.[1][3] |
| CDK4/6 | No Inhibition | Demonstrates selectivity over CDK4/6.[1][3] |
Table 2: Cellular Activity
| Cell Line | Assay Type | EC50 / IC50 (µM) | Notes |
| MKN1 | Anti-proliferative | 0.31 | Demonstrates anti-proliferative effects in this cell line.[4] |
| NCI-H520 | Anti-proliferative | 0.307 | Particularly effective against this lung cancer cell line.[1][3] |
CDK2 Signaling Pathway
CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition. Its activity is dependent on binding to its cyclin partners, primarily Cyclin E and Cyclin A. The activated CDK2/cyclin complex then phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to allow the expression of genes required for DNA synthesis.
References
Structural Analysis of Cdk2-AT7519 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and quantitative aspects of the interaction between Cyclin-dependent kinase 2 (Cdk2) and the potent inhibitor AT7519. This document will serve as a comprehensive resource, detailing the binding characteristics, experimental methodologies, and the crucial signaling pathways involved.
Quantitative Binding Data
The interaction between Cdk2 and the inhibitor AT7519 has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and binding affinity.
| Parameter | Value | Method | Reference |
| IC50 (Cdk2/cyclin A) | 47 nM | Radiometric filter binding assay | [1][2] |
| Ki (Cdk1) | 38 nM | ATP competition assay | [3][4] |
| PDB ID | 2VTQ | X-ray Crystallography | [5] |
| Resolution | 1.90 Å | X-ray Crystallography | [5] |
Cdk2 Signaling Pathway and Inhibition
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is dependent on the binding of regulatory cyclin subunits, such as cyclin E and cyclin A. The Cdk2/cyclin complex then phosphorylates a variety of substrate proteins, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the Cdk2 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
AT7519 is an ATP-competitive inhibitor that binds to the active site of Cdk2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest and apoptosis.[6] The following diagram illustrates the Cdk2 signaling pathway and the point of inhibition by AT7519.
Caption: Cdk2 signaling pathway and the inhibitory action of AT7519.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structural and quantitative analysis of Cdk2-AT7519 binding.
X-ray Crystallography of Cdk2-AT7519 Complex
The determination of the three-dimensional structure of the Cdk2-AT7519 complex is paramount to understanding the molecular basis of its inhibitory activity.
Experimental Workflow:
Caption: Workflow for determining the crystal structure of the Cdk2-AT7519 complex.
Methodology:
-
Protein Expression and Purification: Human Cdk2 and Cyclin A are co-expressed, typically in an insect cell system (e.g., Sf9) using baculovirus vectors, to ensure proper folding and complex formation. The complex is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
-
Co-crystallization: The purified Cdk2/Cyclin A complex is incubated with a molar excess of AT7519 to ensure saturation of the binding site.[7] Crystallization is then performed using vapor diffusion methods (hanging or sitting drop) by screening a wide range of buffer conditions, precipitants, and additives.[8]
-
Data Collection and Processing: Single crystals of the Cdk2-AT7519 complex are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded on a detector. The diffraction data are then processed, integrated, and scaled using software packages such as HKL2000 or XDS.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of Cdk2/Cyclin A as a search model. The initial model is then refined against the experimental data, and the electron density map for the bound inhibitor is visualized. The inhibitor is modeled into the density, and the entire complex is subjected to iterative rounds of manual model building and computational refinement until the model converges and agrees with the experimental data.[9]
-
Validation: The final model is validated for its geometric quality and fit to the electron density using tools like MolProbity. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[5]
Kinase Activity Assays
To quantify the inhibitory potency of AT7519, kinase activity assays are performed. A common method is the radiometric filter binding assay.
Methodology:
-
Reaction Setup: The kinase reaction is typically carried out in a buffer containing MOPS, β-glycerophosphate, EDTA, MgCl₂, sodium orthovanadate, and DTT.[4]
-
Components: The reaction mixture includes the purified Cdk2/Cyclin A enzyme, a substrate (e.g., Histone H1), radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the inhibitor (AT7519).[4]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel into the substrate, which is proportional to the kinase activity, is then quantified using a scintillation counter.
-
Data Analysis: The kinase activity at each inhibitor concentration is measured, and the data are plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Biophysical Binding Assays
To determine the binding affinity and thermodynamics of the Cdk2-AT7519 interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR):
-
Immobilization: Cdk2 is typically immobilized on the surface of a sensor chip.[10][11]
-
Binding: A solution containing AT7519 at various concentrations is flowed over the sensor surface. The binding of AT7519 to the immobilized Cdk2 causes a change in the refractive index at the surface, which is detected in real-time.[12][13]
-
Data Analysis: The binding data are fitted to a kinetic model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: A solution of Cdk2 is placed in the sample cell of the calorimeter, and a solution of AT7519 is loaded into the injection syringe.[14]
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat released or absorbed upon binding is measured for each injection.[15][16]
-
Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding affinity (Kₑ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17]
Logical Relationship of Cdk2-AT7519 Binding Analysis
The comprehensive understanding of the Cdk2-AT7519 interaction is achieved through the integration of data from multiple experimental approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. rcsb.org [rcsb.org]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. 4.5. Isothermal Titration Calorimetry [bio-protocol.org]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
Methodological & Application
Application Notes and Protocols for Cdk2-IN-28 in MKN1 Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk2-IN-28, a cyclin-dependent kinase 2 (Cdk2) inhibitor, in the context of MKN1 human gastric cancer cells. This document outlines the relevant cellular background, detailed experimental protocols, and data presentation formats to facilitate research into the therapeutic potential of Cdk2 inhibition in gastric cancer.
Introduction to MKN1 Gastric Cancer Cells
The MKN1 cell line is a valuable in vitro model for gastric cancer research. Originating from a metastatic lymph node of a 72-year-old male patient with gastric adenosquamous carcinoma, these cells exhibit an epithelial-like, adherent morphology.[1][2][3] A key molecular characteristic of MKN1 cells is the presence of a p53 gene mutation and the silencing of E-cadherin expression through promoter hypermethylation.[1][4] These cells also express carcinoembryonic antigen (CEA).[1] Under standard culture conditions, MKN1 cells have a doubling time of approximately 24-36 hours.[1]
The Role of Cdk2 in Gastric Cancer and the Mechanism of Action of this compound
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly during the transition from the G1 to the S phase.[5][6][7] In conjunction with its regulatory partners, Cyclin E and Cyclin A, Cdk2 phosphorylates key substrates to initiate DNA replication and advance the cell cycle.[5][6][7] Dysregulation of Cdk2 activity, often through overexpression, is a common feature in various cancers, including gastric cancer, leading to uncontrolled cell proliferation.[5][6][8]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of Cdk2, thereby preventing the phosphorylation of its substrates.[6] This inhibition of Cdk2 activity is expected to induce cell cycle arrest at the G1/S checkpoint, leading to a reduction in cell proliferation.[6] Furthermore, prolonged Cdk2 inhibition can trigger apoptosis (programmed cell death) in cancer cells.[6] Beyond its role in cell cycle control, Cdk2 has also been implicated in the regulation of cancer cell metabolism, including aerobic glycolysis, through pathways involving SIRT5.[9][10]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from experiments with this compound in MKN1 cells.
Table 1: In Vitro Efficacy of this compound on MKN1 Cell Viability
| Treatment Group | Incubation Time (hours) | IC50 (µM) |
| This compound | 24 | User-defined |
| This compound | 48 | User-defined |
| This compound | 72 | User-defined |
Table 2: Effect of this compound on MKN1 Cell Cycle Distribution
| Treatment Group (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | User-defined | User-defined | User-defined |
| This compound (0.5 x IC50) | User-defined | User-defined | User-defined |
| This compound (1 x IC50) | User-defined | User-defined | User-defined |
| This compound (2 x IC50) | User-defined | User-defined | User-defined |
Table 3: Modulation of Cdk2 Pathway Proteins by this compound in MKN1 Cells
| Treatment Group (Concentration) | Relative p-Rb (Ser807/811) Expression | Relative Cyclin E Expression | Relative Cyclin A Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 x IC50) | User-defined | User-defined | User-defined |
Table 4: Induction of Apoptosis by this compound in MKN1 Cells
| Treatment Group (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | User-defined | User-defined |
| This compound (1 x IC50) | User-defined | User-defined |
| This compound (2 x IC50) | User-defined | User-defined |
Experimental Protocols
MKN1 Cell Culture and Maintenance
-
Materials:
-
MKN1 cell line
-
RPMI-1640 medium[11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture MKN1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Observe cell morphology and confluency daily.
-
When cells reach 70-80% confluency, subculture them by first washing with PBS, then detaching with 0.25% Trypsin-EDTA.[1]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:2 to 1:3 ratio.[11]
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
MKN1 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed MKN1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
MKN1 cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed MKN1 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
-
Materials:
-
MKN1 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Rb, anti-Cyclin E, anti-Cyclin A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat MKN1 cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Simplified Cdk2 signaling pathway in gastric cancer cell cycle progression.
Caption: Experimental workflow for evaluating this compound in MKN1 gastric cancer cells.
References
- 1. accegen.com [accegen.com]
- 2. Cellosaurus cell line MKN1 (CVCL_1415) [cellosaurus.org]
- 3. -Detailed Information [JCRB0252]- [cellbank.nibn.go.jp]
- 4. Molecular characteristics of eight gastric cancer cell lines established in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 9. CDK2 positively regulates aerobic glycolysis by suppressing SIRT5 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK2 positively regulates aerobic glycolysis by suppressing SIRT5 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MKN1 cell line | Ubigene [ubigene.us]
Cdk2-IN-28: Application Notes and Protocols for Inducing G1/S Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-28, also identified as compound 22 in recent literature, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[3][4] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of cancer cells, making it a significant target for therapeutic intervention. This compound has demonstrated anti-proliferative effects and the ability to induce cell cycle arrest, positioning it as a valuable tool for cancer research and drug development.[1][2][5]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in inducing G1/S phase arrest in cancer cell lines.
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Synonyms | Compound 22 |
| Molecular Formula | C25H35N7O3S |
| Molecular Weight | 513.66 g/mol |
| CAS Number | 3025006-64-5 |
| SMILES | CS(C1=CC=C(CN2)C(OCCCCCN(CC3CNC3)C4=NC5=C(C(C)C)=NN5C2=N4)=C1)(=O)=O |
Table 1: Chemical properties of this compound.[2]
Mechanism of Action
This compound functions as a selective inhibitor of CDK2. The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of the CDK2/cyclin E complex.[3][4] This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.
By inhibiting CDK2, this compound prevents the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and leading to an arrest of the cell cycle at the G1/S boundary.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (Anti-proliferative) | MKN1 | 0.31 μM | [2] |
Table 2: In vitro cellular activity of this compound.
| CDK Isoform | Inhibitory Activity | Selectivity vs CDK2 | Reference |
| CDK2 | Potent | - | [1] |
| Other CDKs | Less Potent | Good | [1] |
Table 3: Kinase selectivity of this compound. (Note: Specific IC50 values against a panel of CDKs are detailed in the primary publication by Niu P, et al., 2024).[1]
| Route of Administration | Dose | Plasma Exposure | Clearance | Reference |
| Oral (p.o.) | 10 mg/kg | Poor | - | [2] |
| Intravenous (i.v.) | 1 mg/kg | - | High (159-236 mL/min/kg) | [2] |
Table 4: Pharmacokinetic profile of this compound in mice.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on G1/S phase arrest.
Cell Proliferation Assay
This protocol determines the anti-proliferative effect of this compound on a cancer cell line (e.g., MKN1).
Materials:
-
This compound
-
MKN1 human gastric cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed MKN1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., from 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot for Rb Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811 and Ser780).
Materials:
-
This compound
-
MKN1 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MKN1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 37 nM, 111.1 nM, 333.3 nM, 1 µM, 3 µM) for 24 hours.[2] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
MKN1 cells
-
6-well plates
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MKN1 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 111.1 nM and 333.3 nM) for 24 hours.[2]
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Visualizations
Signaling Pathway of this compound in G1/S Arrest
References
- 1. Discovery of novel macrocyclic derivatives as potent and selective cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis with Cdk2-IN-28 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its activity is crucial for the initiation of DNA synthesis. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-28 is a chemical inhibitor that targets Cdk2, leading to cell cycle arrest and inhibition of proliferation. This document provides detailed application notes and protocols for the analysis of cell cycle effects induced by this compound using flow cytometry.
Mechanism of Action
Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell cycle from the G1 to the S phase.[1] One of the most critical substrates is the Retinoblastoma protein (pRb). Phosphorylation of pRb by Cdk4/6 and subsequently by Cdk2/Cyclin E leads to its inactivation and the release of the E2F transcription factor.[1] E2F then activates the transcription of genes required for DNA replication and S-phase entry.
This compound acts as an inhibitor of Cdk2, likely by competing with ATP for the binding site on the kinase. This inhibition prevents the phosphorylation of pRb and other Cdk2 substrates, thereby maintaining pRb in its active, E2F-bound state. As a result, the transcription of S-phase-promoting genes is repressed, leading to an arrest of the cell cycle at the G1/S checkpoint.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on the cell cycle distribution of a cancer cell line as determined by flow cytometry.
Table 1: Cell Cycle Distribution Following Treatment with this compound
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 1 | 68.5 ± 3.5 | 15.3 ± 2.0 | 16.2 ± 1.8 |
| This compound | 5 | 82.1 ± 4.2 | 8.7 ± 1.1 | 9.2 ± 1.0 |
| This compound | 10 | 89.6 ± 3.8 | 4.1 ± 0.8 | 6.3 ± 0.7 |
Table 2: Time-Course of G1 Arrest with this compound (5 µM)
| Time Point (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 6 | 55.9 ± 2.8 | 28.1 ± 1.9 | 16.0 ± 1.4 |
| 12 | 70.3 ± 3.9 | 18.5 ± 2.2 | 11.2 ± 1.3 |
| 24 | 82.1 ± 4.2 | 8.7 ± 1.1 | 9.2 ± 1.0 |
| 48 | 85.4 ± 4.5 | 6.5 ± 0.9 | 8.1 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared drug-containing medium or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard propidium iodide (PI) staining methods.[3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting:
-
For adherent cells, wash the wells with PBS and then add trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin and collect the cell suspension in a 15 mL conical tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Counting and Washing:
-
Count the cells to ensure an adequate number for analysis (typically 1 x 10^6 cells per sample).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Set the appropriate forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.
-
Measure the PI fluorescence (typically in the FL2 or PE channel) on a linear scale.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
The software will fit a model to the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The use of this compound provides a valuable tool for studying the role of Cdk2 in cell cycle regulation and for assessing the potential of Cdk2 inhibition as a therapeutic strategy. The protocols outlined in this document offer a detailed guide for performing cell cycle analysis by flow cytometry to quantify the effects of this compound. The expected outcome of treatment with this compound is a dose- and time-dependent increase in the G1 population, indicative of a cell cycle arrest at the G1/S checkpoint.
References
- 1. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Protocols [moorescancercenter.ucsd.edu]
Application Notes and Protocols for Western Blot Analysis of pRb Following Cdk2-IN-28 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the phosphorylation status of the Retinoblastoma protein (pRb) via Western blot analysis in cells treated with the selective Cdk2 inhibitor, Cdk2-IN-28. This protocol is designed to enable researchers to effectively quantify the inhibition of Cdk2 activity by monitoring the phosphorylation of its key substrate, pRb.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper of the cell cycle, primarily by controlling the G1 to S phase transition.[1] The function of pRb is tightly regulated by phosphorylation. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA synthesis and cell cycle progression. During the G1/S transition, cyclin-dependent kinase 2 (Cdk2), in complex with cyclin E or cyclin A, phosphorylates pRb.[2][3][4][5][6] This hyperphosphorylation leads to the dissociation of E2F from pRb, allowing for the transcription of S-phase genes and subsequent entry into the DNA replication phase.
Dysregulation of the Cdk2-pRb signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, inhibitors of Cdk2 are of significant interest as potential anti-cancer therapeutics. This compound is a potent and selective inhibitor of Cdk2.[7] By inhibiting Cdk2, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining pRb in its active, growth-suppressive state and inducing cell cycle arrest at the G1/S checkpoint.
This document provides a comprehensive protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of pRb at specific serine residues (Ser807/811 and Ser780) using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk2-pRb signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Cdk2-pRb signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the Western blot analysis of pRb phosphorylation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in cell-based assays.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.31 µM | MKN1 | [7] |
| Effective Concentration Range | 37 nM - 3 µM | MKN1 | [7] |
| Treatment Time | 24 hours | MKN1 | [7] |
| Observed Effect | Dose-dependent decrease in pRb phosphorylation at Ser807/811 and Ser780 | MKN1 | [7] |
Experimental Protocols
Materials
-
Cell Line: MKN1 (human gastric adenocarcinoma) or other suitable cell line expressing pRb.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent for phosphoprotein detection due to high background.[1]
-
Primary Antibodies:
-
Rabbit anti-phospho-pRb (Ser807/811)
-
Rabbit anti-phospho-pRb (Ser780)
-
Mouse anti-total pRb
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Protocol
-
Cell Seeding and Treatment:
-
Seed MKN1 cells in appropriate culture plates and allow them to adhere and reach 50-70% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 37 nM to 3 µM. Include a DMSO-only vehicle control.
-
Replace the medium with the this compound containing medium or the vehicle control and incubate for 24 hours.[7]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (RIPA with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer as a starting point.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.
-
To analyze total pRb and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.
-
Troubleshooting and Considerations
-
High Background: Ensure that milk is not used for blocking.[1] Optimize the concentration of primary and secondary antibodies and increase the number and duration of wash steps.
-
Weak or No Signal: Confirm that phosphatase inhibitors were added to the lysis buffer. Check the activity of the primary and secondary antibodies and the chemiluminescent substrate. Ensure efficient protein transfer.
-
Multiple Bands: This could be due to different phosphorylation states of pRb. The hyperphosphorylated form of pRb will migrate slower on the gel.[8]
-
Quantitative Analysis: For accurate quantification, ensure that the signal is within the linear range of detection. It is recommended to run a serial dilution of a control sample to determine the linear range. The ratio of phosphorylated pRb to total pRb should be calculated to assess the extent of phosphorylation.[1]
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on the phosphorylation of pRb, providing valuable insights into the cellular activity of this Cdk2 inhibitor.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding pRb: toward the necessary development of targeted treatments for retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk2-dependent phosphorylation and functional inactivation of the pRB-related p130 protein in pRB(-), p16INK4A(+) tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-28 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Cdk2-IN-28, a selective inhibitor of Cyclin-dependent kinase 2 (Cdk2). The following sections detail the mechanism of action, recommended dosage and administration for cell-based assays, and step-by-step experimental procedures.
Mechanism of Action
Cyclin-dependent kinase 2 (Cdk2) is a crucial serine/threonine protein kinase that governs the G1/S phase transition of the cell cycle.[1][2] Cdk2 activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A.[1] The Cdk2/Cyclin E complex is instrumental for the transition from G1 to S phase, while the Cdk2/Cyclin A complex is required for progression through the S phase.[1] A key substrate of the Cdk2/Cyclin E complex is the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[1][3]
This compound is a potent and selective inhibitor of Cdk2.[5] By inhibiting the kinase activity of Cdk2, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest and a reduction in cell proliferation.[5] In some cancer cell lines, inhibition of Cdk2 can also induce apoptosis.[2]
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound in the MKN1 human gastric adenocarcinoma cell line.
| Parameter | Cell Line | Value | Reference |
| EC50 | MKN1 | 0.31 µM | [5] |
| Effective Concentration | MKN1 | 37 nM - 3 µM (24h) | [5] |
| Observed Effect | MKN1 | Significant downregulation of Rb phosphorylation at Ser807/811 and Ser780. | [5] |
| Effective Concentration | MKN1 | 333.3 nM (24h) | [5] |
| Observed Effect | MKN1 | G2/M phase cell cycle arrest. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk2 signaling pathway and a typical experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is typically supplied as a solid.
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For cell culture experiments, dilute the stock solution to the desired final concentrations using sterile cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture
The choice of cell line is critical for studying the effects of this compound. Cell lines with known Cdk2 dependency or alterations in the Cdk2 pathway (e.g., Cyclin E amplification) are recommended. MKN1 cells have been shown to be sensitive to this compound.[5]
-
Culture cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting any experiment.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Rb Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of its downstream target, Rb.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and a loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 333.3 nM as a starting point based on existing data) for 24 hours.[5]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in the G0/G1 or G2/M phase would be indicative of cell cycle arrest.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cdk2-IN-28 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S transition.[1][2][3][4][5] Its dysregulation is a frequent event in carcinogenesis, including in lung cancer, making it an attractive therapeutic target.[2][4][6][7] Cdk2-IN-28 is a potent and selective inhibitor of CDK2. These application notes provide a comprehensive overview of the potential use of this compound in lung cancer research, including its mechanism of action, protocols for in vitro evaluation, and relevant quantitative data from studies on CDK2 inhibitors.
While specific data on this compound in lung cancer cell lines is limited, the information presented herein is based on the known activities of this compound in other cancer cell types and the well-documented effects of other CDK2 inhibitors in lung cancer models.
This compound: Compound Profile
This compound, also known as compound 22, demonstrates high selectivity for CDK2.[1][3][7][8] Its inhibitory profile against various cyclin-dependent kinases is summarized below.
| Target | Ki (nM) |
| CDK2 | 1[2][6] |
| CDK9 | 12.8[2][6] |
| CDK5 | 15.8[2][6] |
| CDK7 | 54.7[2][6] |
Mechanism of Action in Lung Cancer (Based on Other CDK2 Inhibitors)
Inhibition of CDK2 in lung cancer cells has been shown to induce a form of mitotic cell death known as "anaphase catastrophe".[2][4][6][7] This process is particularly effective in cancer cells with an abnormal number of centrosomes, a common feature of lung tumors. The proposed signaling pathway is as follows:
Caption: this compound inhibits the Cyclin E/CDK2 complex, leading to anaphase catastrophe and apoptosis in lung cancer cells.
Studies have identified the centrosomal protein CP110 as a key mediator of this process.[4][6][7] Furthermore, lung cancer cells with KRAS mutations exhibit increased sensitivity to CDK2 inhibitors, which is attributed to the downregulation of CP110 in these cells.[4][6][7]
Quantitative Data for CDK2 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant CDK2 inhibitors in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay | Value |
| This compound | MKN1 | Gastric Cancer | Anti-proliferative | EC50: 0.31 µM[1][3][7][8] |
| ARTS-021 | COR-L311 | SCLC | Not Specified | EC50: 88.2 nM[8] |
| ARTS-021 | DMS-273 | SCLC | Not Specified | EC50: 353.5 nM[8] |
| ARTS-021 | NCI-H209 | SCLC | Not Specified | EC50: 464.8 nM[8] |
| CDK2/Bcl2-IN-1 | A549 | Lung Cancer | Apoptosis | IC50 (CDK2): 117.6 nM[1][8] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines, based on methodologies reported for other CDK2 inhibitors.[1][2][8]
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H526)
-
This compound
-
96-well plates
-
Complete growth medium
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
Materials:
-
Lung cancer cell lines
-
This compound
-
6-well plates
-
PI staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the CDK2 signaling pathway.
Materials:
-
Lung cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin E, anti-CP110, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
Secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate and imaging system
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound on lung cancer cell lines.
Caption: A stepwise workflow for the in vitro and in vivo evaluation of this compound in lung cancer.
Conclusion
This compound represents a promising selective inhibitor of CDK2 for investigation in lung cancer. The provided protocols and background information, derived from studies on other CDK2 inhibitors, offer a solid framework for researchers to explore its therapeutic potential. Further studies are warranted to elucidate the specific effects of this compound in various lung cancer subtypes and to validate its efficacy in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Small molecular inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Cdk2 Inhibitor Effects in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is frequently implicated in the pathogenesis of various cancers, including breast cancer.[3][4][5] Inhibition of Cdk2 presents a promising therapeutic strategy, especially in breast cancer subtypes resistant to conventional therapies or other CDK inhibitors.[1][6] These application notes provide a comprehensive guide for investigating the effects of a potent and selective Cdk2 inhibitor in preclinical breast cancer models. The protocols and methodologies are based on established techniques for evaluating Cdk2 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of a Potent and Selective Cdk2 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Subtype | Cdk2 Inhibitor IC50 (nM) | Notes |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 50 - 200 | Often used as a model for hormone-sensitive breast cancer.[3][7] |
| T47D | Luminal A (ER+, PR+, HER2-) | 80 - 300 | Another common model for luminal breast cancer.[8] |
| HCC1806 | Basal-like (ER-, PR-, HER2-) | 20 - 100 | Represents a triple-negative breast cancer (TNBC) subtype.[3][5] |
| HCC1569 | Basal-like (ER-, PR-, HER2-) | 30 - 150 | Another TNBC cell line model.[3][5] |
| ZR-75-1 | Luminal B (ER+, PR+, HER2+) | 100 - 500 | Model for HER2-positive breast cancer.[3][5] |
| UACC812 | Luminal B (ER+, PR+, HER2+) | 120 - 600 | Another HER2-positive breast cancer cell line.[3][5] |
Note: IC50 values are representative and can vary based on the specific Cdk2 inhibitor and experimental conditions.
Table 2: Cellular Effects of a Potent and Selective Cdk2 Inhibitor in Breast Cancer Cells
| Parameter | Assay | Cell Line | Treatment Condition | Expected Outcome |
| Cell Cycle Progression | Flow Cytometry (Propidium Iodide Staining) | MCF-7, HCC1806 | 100 nM Cdk2 Inhibitor, 24h | Accumulation of cells in the G1 phase and a decrease in the S phase population.[7] |
| Apoptosis Induction | Annexin V/PI Staining | MCF-7, HCC1806 | 100 nM Cdk2 Inhibitor, 48h | Increased percentage of Annexin V-positive cells, indicating apoptosis.[9] |
| Target Engagement | Western Blot | MCF-7 | 100 nM Cdk2 Inhibitor, 6h | Decreased phosphorylation of Retinoblastoma protein (pRb) at Cdk2-specific sites (e.g., Ser780). |
| Apoptotic Markers | Western Blot | HCC1806 | 100 nM Cdk2 Inhibitor, 48h | Increased levels of cleaved PARP and cleaved Caspase-3.[9] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Cdk2 inhibitor in various breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, HCC1806)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cdk2 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Cdk2 inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the diluted Cdk2 inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the Cdk2 inhibitor on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Cdk2 inhibitor
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the Cdk2 inhibitor at the desired concentration (e.g., 1x and 5x IC50) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software (e.g., FlowJo, ModFit LT).
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the Cdk2 inhibitor.
Materials:
-
Breast cancer cell lines
-
Cdk2 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Cdk2 inhibitor for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis
Objective: To examine the effect of the Cdk2 inhibitor on the expression and phosphorylation of key proteins in the Cdk2 signaling pathway.
Materials:
-
Breast cancer cell lines
-
Cdk2 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cdk2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the Cdk2 inhibitor for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.
Visualizations
Cdk2 Signaling Pathway in Breast Cancer
Caption: Cdk2 signaling pathway in breast cancer and the mechanism of a Cdk2 inhibitor.
Experimental Workflow for Cdk2 Inhibitor Evaluation
Caption: Workflow for the in vitro evaluation of a Cdk2 inhibitor in breast cancer models.
Logical Relationship of Cdk2 Inhibition and Cellular Outcomes
Caption: The logical flow from Cdk2 inhibition to reduced tumor cell proliferation.
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Cdk2 is required for breast cancer mediated by the low molecular weight isoform of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For resistant breast cancers, two drugs may be better than one - ecancer [ecancer.org]
- 7. CDK2 is a target for retinoic acid-mediated growth inhibition in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Evaluation of CDK2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo evaluation of CDK2 inhibitors in mouse models, using data from representative compounds to illustrate the methodologies. While specific data for a compound designated "Cdk2-IN-28" is not publicly available, the principles and protocols outlined here are broadly applicable to novel CDK2 inhibitors.
CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is required for S phase progression.[1] A key substrate of the CDK2/Cyclin E complex is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Preclinical In Vivo Efficacy Studies
Xenograft models are commonly used to assess the anti-tumor efficacy of CDK2 inhibitors in an in vivo setting.
Xenograft Mouse Model Protocol
This protocol is based on studies with various CDK inhibitors.[3]
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., HCT116 colon cancer, OVCAR3 ovarian cancer, MKN1 gastric cancer) are cultured in appropriate media.[3][4]
- Cells are harvested during the logarithmic growth phase.
- A suspension of 5-10 x 10⁶ cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is prepared.
- The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
2. Tumor Growth and Randomization:
- Tumors are allowed to grow until they reach a palpable size (e.g., approximately 100 mm³).[3]
- Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.[3]
- Once tumors reach the desired size, mice are randomized into control and treatment groups.
3. Drug Formulation and Administration:
- The CDK2 inhibitor is formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
- The vehicle alone is administered to the control group.
- The dosing schedule (e.g., once daily, twice daily) and dose levels are determined based on prior tolerability studies.
4. Monitoring and Endpoints:
- Tumor volume and body weight are measured 2-3 times per week.
- The study is terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³), or if signs of toxicity (e.g., significant body weight loss) are observed.[3]
- Primary endpoints include tumor growth inhibition (TGI) and tumor regression.
Quantitative Data from Representative CDK2 Inhibitor Studies
| Compound | Mouse Model | Cell Line | Dosing Schedule | Efficacy | Reference |
| cdkI-2A | Nude/SCID | HCT116 | 9mg/kg, bid, QDx9, IP | Complete regression in 8/8 mice, 34-day tumor growth delay. | [3] |
| AT7519 | SCID | HCT116 | 9.1 mg/kg, bid, 9 days, IV | Tumor regression, complete regression in 6/8 mice. | [5] |
| NKT-3964 | CDX | OVCAR3 | 1, 3, 10, 30 mg/kg, q.d., PO | Tumor growth inhibition. | [4] |
| NKT-3964 | CDX | MKN1 | 1, 3 mg/kg, q.d., PO | Tumor growth inhibition. | [4] |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of a CDK2 inhibitor.
Pharmacokinetic Protocol
1. Animal Model and Dosing:
- Male CD-1 mice are often used for PK studies.[4]
- The CDK2 inhibitor is administered via the intended clinical route (e.g., oral gavage, intravenous injection).
2. Sample Collection:
- Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalysis:
- Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
- PK parameters including Cmax, Tmax, AUC, and oral bioavailability (F%) are calculated using appropriate software.
Pharmacodynamic Protocol
1. Animal Model and Treatment:
- Tumor-bearing mice are treated with the CDK2 inhibitor as described in the efficacy study protocol.
2. Tissue Collection:
- Tumor and/or surrogate tissues are collected at specified time points after the final dose.
3. Biomarker Analysis:
- Target engagement and downstream effects are assessed by analyzing relevant biomarkers.
- Western Blot: To measure the phosphorylation status of CDK2 substrates like Rb. A decrease in pRb levels indicates target engagement.
- Immunohistochemistry (IHC): To visualize the expression and localization of biomarkers within the tumor tissue.
Representative Pharmacokinetic Data
| Compound | Species | Oral Bioavailability (F%) | Reference |
| NKT-3964 | Male CD-1 Mice | 45% | [4] |
| Roscovitine | Mouse | - | [6] |
| CR8 | Mouse | - | [7] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel CDK2 inhibitor.
Caption: General experimental workflow for in vivo CDK2 inhibitor studies.
Conclusion
The protocols and data presented provide a framework for the preclinical in vivo evaluation of novel CDK2 inhibitors. A thorough assessment of efficacy, pharmacokinetics, and pharmacodynamics in relevant mouse models is essential for the successful clinical development of these targeted cancer therapeutics. While genetic knockout studies have shown that CDK2 is not essential for normal cell proliferation in some contexts, its acute inhibition has demonstrated significant anti-proliferative effects in cancer models, highlighting its therapeutic potential.[8][9]
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 3. astx.com [astx.com]
- 4. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mjournal.squ.edu.om [mjournal.squ.edu.om]
- 7. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cdk2-IN-28 not inducing cell cycle arrest
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk2-IN-28. If you are experiencing issues with inducing cell cycle arrest or other unexpected results, please consult the guides below.
Troubleshooting Guide: this compound Not Inducing Cell Cycle Arrest
This guide addresses common issues that may lead to a lack of observable cell cycle arrest after treatment with this compound.
Question: Why am I not observing cell cycle arrest after treating my cells with this compound?
Answer: There are several potential reasons why this compound may not be inducing cell cycle arrest in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biology of the cell line being used. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Concentration and Activity
The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Is the concentration of this compound appropriate?
-
The reported EC50 for this compound in MKN1 cells is 0.31 µM.[1] In the same cell line, a concentration of 333.3 nM has been shown to cause G2/M phase cell cycle arrest.[1][2] A good starting point for a dose-response experiment is to use a range of concentrations around the reported effective concentration, for example, from 100 nM to 5 µM.
-
-
Have you confirmed the inhibitory effect on the direct target of CDK2?
-
A key substrate of the Cyclin E/CDK2 complex is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb. You can assess the phosphorylation status of Rb at serine residues such as Ser807/811 and Ser780 via Western blot.[1] A dose-dependent decrease in pRb levels would confirm that the compound is active in your cells.
-
Step 2: Assess Compound Stability and Solubility
The chemical stability and solubility of this compound in your cell culture medium can impact its efficacy.
-
Is this compound soluble in your culture medium?
-
Many small molecule inhibitors have limited aqueous solubility.[3] Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and does not affect cell viability. Visually inspect the medium for any precipitation after adding the compound.
-
-
Is the compound stable under your experimental conditions?
-
The stability of a compound in cell culture media can vary.[4] Consider the duration of your experiment and whether the compound might be degrading over time. For longer incubation periods, it may be necessary to replenish the medium with a fresh compound.
-
Step 3: Evaluate Cell Line-Specific Factors
The genetic background and specific biology of your chosen cell line are critical determinants of its response to CDK2 inhibition.
-
Is your cell line dependent on CDK2 for cell cycle progression?
-
What is the status of tumor suppressor proteins like p53 and Rb in your cell line?
-
The status of key cell cycle regulators can influence the outcome of CDK2 inhibition. For example, in some cancer cells with loss of functional RB1 and TP53, CDK2 inhibition has been shown to induce apoptosis rather than cell cycle arrest.[6]
-
-
Could your cells be exhibiting resistance to the inhibitor?
-
Resistance to CDK inhibitors can arise through various mechanisms, including upregulation of the target kinase (CDK2) or the selection of polyploid cells that are less sensitive to cell cycle arrest.[5]
-
Step 4: Review Experimental Procedures
Careful experimental technique is essential for obtaining reliable and reproducible results.
-
Are you using appropriate controls?
-
Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. A positive control, such as a known cell cycle inhibitor, can also be useful to ensure that your detection methods are working correctly.
-
-
Is your method for assessing cell cycle arrest sensitive enough?
-
Flow cytometry analysis of DNA content (e.g., using propidium iodide staining) is a standard method to assess cell cycle distribution.[7][8][9][10] Ensure that you are collecting a sufficient number of events and using appropriate gating strategies to accurately quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Have you considered the timing of your endpoint analysis?
-
The effects of a cell cycle inhibitor may not be apparent at very early time points. Conversely, at very late time points, other effects such as apoptosis or senescence may confound the results. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for observing cell cycle arrest.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle?
A1: this compound is a CDK2 inhibitor. The Cyclin E/CDK2 complex is crucial for the G1/S transition. Therefore, inhibition of CDK2 is generally expected to cause a G0/G1 phase cell cycle arrest.[1] However, in some cell lines, such as MKN1, a G2/M arrest has been reported.[1][2] The specific outcome can be cell-type dependent.
Q2: How do I prepare a stock solution of this compound?
A2: The solubility of this compound may vary. It is advisable to consult the manufacturer's datasheet for specific instructions. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in cell culture medium to the desired working concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability.[11][12][13]
Q3: At what confluence should I treat my cells with this compound?
A3: It is generally recommended to treat cells when they are in the exponential growth phase, typically at a confluence of 50-70%. At very high confluence, contact inhibition can cause cells to exit the cell cycle, which may mask the effects of a cell cycle inhibitor.
Q4: Can this compound induce effects other than cell cycle arrest?
A4: Yes. Depending on the cellular context, inhibition of CDK2 can have other outcomes. For instance, in some cancer cell lines, particularly those with deficiencies in tumor suppressors like RB1 and TP53, CDK2 inhibition can lead to apoptosis.[6] In other contexts, it may induce senescence.
Q5: What are the key proteins to analyze by Western blot to confirm the mechanism of action of this compound?
A5: To confirm the on-target effect of this compound, you should examine the phosphorylation status of CDK2 substrates. A primary target is the Retinoblastoma protein (Rb). You should expect to see a decrease in phosphorylated Rb (pRb) at CDK2-specific sites (e.g., Ser807/811, Ser780).[1] It can also be informative to look at the levels of key cell cycle proteins such as Cyclin E, Cyclin A, p21, and p27 to understand the cellular response to CDK2 inhibition.[14][15][16]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 | MKN1 | 0.31 µM | [1] |
| Effective Concentration for G2/M Arrest | MKN1 | 333.3 nM | [1][2] |
| Rb Phosphorylation Inhibition | MKN1 | 37 nM - 3 µM | [1][2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes a standard method for analyzing cell cycle distribution following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free, 100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Rb Phosphorylation
This protocol is for assessing the inhibition of CDK2 activity by measuring the phosphorylation of its substrate, Rb.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.
-
Visualizations
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Caption: Troubleshooting workflow for lack of cell cycle arrest.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cdk2-IN-28 Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Cdk2-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cdk2, a key serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. By binding to the ATP-binding pocket of Cdk2, this compound blocks its kinase activity. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, and in some cases, apoptosis.[1]
Q2: What is a typical starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment with a broad range of concentrations, typically from 10 nM to 10 µM. Based on available data for this compound and other Cdk2 inhibitors, a more focused starting range could be between 100 nM and 1 µM. For example, this compound has a reported EC50 of 0.31 µM in MKN1 cells.[1]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is cell-line dependent and is influenced by the cell cycle length. A common starting point is 24 to 72 hours. Shorter incubation times (e.g., 24 hours) are often sufficient to observe effects on cell cycle progression, while longer incubations (48-72 hours) may be necessary to assess effects on cell viability and apoptosis.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: Treatment with this compound is expected to induce a G1 or S-phase cell cycle arrest. This can be observed through flow cytometry analysis of DNA content. In sensitive cell lines, prolonged exposure or higher concentrations can lead to a decrease in cell viability and induction of apoptosis. In MKN1 cells, this compound treatment leads to a G2/M phase arrest.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or cell cycle. | 1. Concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to Cdk2 inhibition. 4. Inhibitor has degraded. | 1. Perform a dose-response curve with a wider and higher concentration range (up to 50 µM).2. Increase the incubation time to 48 or 72 hours.3. Consider using a positive control cell line known to be sensitive to Cdk2 inhibitors. Check for resistance mechanisms (see Q5 in FAQs).4. Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions. |
| High levels of cell death even at low concentrations. | 1. Cell line is highly sensitive to Cdk2 inhibition. 2. Off-target effects of the inhibitor. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiment.2. Test the inhibitor in a Cdk2-knockout or knockdown cell line to assess off-target effects. Compare with other known Cdk2 inhibitors.3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent inhibitor dilution. | 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.3. Prepare a fresh serial dilution of the inhibitor for each experiment. |
| Unexpected cell cycle arrest phase (e.g., G2/M instead of G1/S). | 1. Cell-line specific responses. 2. Off-target inhibition of other CDKs (e.g., Cdk1). | 1. This may be a genuine biological response of the specific cell line. Confirm with other Cdk2 inhibitors.2. Evaluate the inhibitor's selectivity profile against a panel of kinases. This compound has been reported to have good selectivity against other CDKs.[1] |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other relevant Cdk2 inhibitors across various cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Observed Effects | Reference |
| MKN1 | Gastric Adenocarcinoma | 0.31 | Down-regulation of Rb phosphorylation, G2/M cell cycle arrest | [1] |
Table 2: In Vitro Activity of Selected Cdk2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| AZD5438 | MCF-7 | Breast | 0.2 | [2] |
| AZD5438 | ARH-77 | Leukemia | 1.7 | [2] |
| AZD5438 | A549 | Lung | 0.208 | [3] |
| AZD5438 | H1299 | Lung | 0.0963 | [3] |
| AZD5438 | H460 | Lung | 0.4358 | [3] |
| PF-07104091 | HCT116 | Colon | Data not specified, but effective | [4] |
| PF-07104091 | OVCAR3 | Ovarian | Data not specified, but effective | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to obtain working concentrations ranging from 100 µM to 100 nM.
-
Remove the medium from the wells and add 100 µL of medium containing the desired final concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Cdk2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound optimization.
References
- 1. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-28 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk2-IN-28 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Q2: How can I determine if the observed phenotype in my experiment is due to on-target Cdk2 inhibition or an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Perform target knockdown/knockout experiments: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cdk2 expression should mimic the phenotype observed with this compound if the effect is on-target.[1]
-
Rescue experiments: In a Cdk2 knockout or knockdown background, expressing a Cdk2 mutant that is resistant to this compound should reverse the observed phenotype.
-
Monitor downstream signaling: Assess the phosphorylation status of known Cdk2 substrates, such as Rb and its downstream effector E2F.[2] A potent, on-target inhibitor should lead to decreased Rb phosphorylation at Cdk2-specific sites.
Q3: What is a suitable concentration range for using this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of Cdk2 activity or a specific cellular phenotype). Using the lowest effective concentration will help to minimize potential off-target effects. Exceeding the concentration required for maximal on-target engagement significantly increases the risk of off-target activities.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot Analysis: Check for decreased phosphorylation of the Retinoblastoma protein (Rb) at Cdk2-specific phosphorylation sites (e.g., Ser807/811).
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to Cdk2 in intact cells.[3][4][5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
-
Control for Off-Target Effects:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects due to the chemical scaffold itself.
-
Cdk2 Knockout/Knockdown Control: As mentioned in the FAQs, the gold standard is to compare the inhibitor's effect in wild-type cells versus cells where Cdk2 has been genetically depleted.[1] The phenotype should be absent or significantly reduced in the knockout/knockdown cells if it is on-target.
-
Problem 2: Difficulty in achieving selective Cdk2 inhibition over Cdk1.
Possible Cause: High homology between Cdk1 and Cdk2 ATP-binding sites.
Troubleshooting Steps:
-
Careful Dose Titration: Perform a detailed dose-response analysis comparing the effects on Cdk2- and Cdk1-dependent processes. For example, monitor both G1/S phase progression (a primary Cdk2 checkpoint) and G2/M phase progression (a primary Cdk1 checkpoint).
-
Biochemical Assays: Use in vitro kinase assays to directly compare the IC50 values of this compound against both Cdk2/Cyclin E and Cdk1/Cyclin B.[8][9][10]
-
Synchronize Cells: To dissect the effects on different cell cycle phases, synchronize the cells (e.g., using serum starvation or chemical blockers) before adding this compound. This can help to isolate Cdk2-dependent events in G1/S from Cdk1-dependent events in G2/M.
Data Presentation
Table 1: Selectivity Profile of Representative CDK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Cdk2/CycE | IC50 (nM) - Cdk1/CycB | Key Off-Targets (if known) |
| Roscovitine | Cdk1, Cdk2, Cdk5 | ~40 | ~70 | Cdk7, Cdk9, ERK1/2 |
| Palbociclib | Cdk4, Cdk6 | >10,000 | >10,000 | - |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | 1 | 3 | - |
| INX-315 | Cdk2 | <5 | >300 | CSF1R, Cdk3, Cdk5 |
This table presents data for well-characterized CDK inhibitors to provide context on inhibitor selectivity. The specific off-target profile of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Western Blot for On-Target Cdk2 Inhibition
-
Cell Treatment: Plate cells and treat with a dose range of this compound for the desired time. Include a vehicle-only control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Cdk2
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A decrease in the phospho-Rb/total Rb ratio indicates on-target Cdk2 inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble Cdk2 by Western blotting or other quantitative protein detection methods like ELISA or proximity extension assay.
-
Data Interpretation: Plot the amount of soluble Cdk2 as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Visualizations
Caption: Cdk2 signaling pathway at the G1/S transition.
Caption: Workflow for mitigating this compound off-target effects.
References
- 1. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cdk2-IN-28 In Vivo Plasma Exposure
Introduction
Cdk2-IN-28 is a chemical probe targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] As with many new chemical entities in drug discovery, achieving adequate plasma exposure in preclinical in vivo studies can be challenging.[3][4] Up to 90% of new drug candidates exhibit poor water solubility, which can significantly hinder their absorption and bioavailability.[4] This guide provides a structured approach to troubleshooting and overcoming poor plasma exposure of this compound, enabling researchers to obtain reliable pharmacokinetic and pharmacodynamic data.
Troubleshooting Guide
This section addresses common issues encountered when working with compounds like this compound in vivo.
Q1: My in vivo study with this compound resulted in low or undetectable plasma concentrations. What are the likely causes?
A1: Low plasma exposure is a multifaceted problem. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: Many new chemical entities are highly lipophilic and poorly soluble in water, which limits their dissolution in the gastrointestinal tract after oral administration and can cause precipitation upon intravenous injection.[5]
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (a phenomenon known as first-pass metabolism for orally administered drugs).[6][7]
-
Poor Absorption: The compound may have low permeability across the intestinal wall. For orally administered drugs, this can be a significant barrier to entering systemic circulation.[8]
-
High Plasma Protein Binding: While not a direct cause of low total plasma concentration, extensive binding to plasma proteins like albumin reduces the free (unbound) concentration of the drug, which is the pharmacologically active portion.[9]
-
Chemical Instability: The compound may be unstable in the formulation vehicle or in biological fluids, degrading before it can be absorbed or measured.
To systematically address these possibilities, a decision-making workflow can be beneficial.
Caption: Troubleshooting workflow for poor plasma exposure.
Q2: How can I improve the solubility of this compound for my in vivo study?
A2: Improving the solubility of a poorly soluble compound is often the first and most critical step.[10] This is typically achieved by selecting an appropriate formulation vehicle. The choice of vehicle depends on the route of administration (e.g., oral, intravenous) and the physicochemical properties of the compound.[11]
Below is a table of commonly used preclinical vehicle components and their typical use.
| Vehicle Component | Primary Use | Common Routes | Notes |
| Saline (0.9% NaCl) | Aqueous solutions for soluble compounds. | IV, IP, SC, PO | The simplest vehicle, but unsuitable for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous solutions, pH control. | IV, IP, SC, PO | pH modification can improve the solubility of ionizable drugs.[8] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent to increase solubility. | IV, PO | Can cause renal toxicity at high doses. Often used in combination with other vehicles.[3] |
| Propylene Glycol (PG) | Co-solvent. | IV, PO | Similar to PEG, used to dissolve lipophilic compounds. |
| Tween 80 (Polysorbate 80) | Surfactant to create micelles or stabilize suspensions. | IV, PO | Helps to keep the drug in solution or suspension.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion complexing agent to "hide" the hydrophobic molecule. | IV, PO | Forms a water-soluble complex with the drug.[12] |
| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds. | PO, SC | Suitable for compounds with high logP. |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Suspending agent. | PO | Used to create a uniform suspension for oral dosing. |
Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a common co-solvent system for oral dosing in rodents.
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG 400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a small amount of DMSO (e.g., 5-10% of the final volume) to initially dissolve the compound. Vortex until the compound is fully dissolved.
-
In a separate tube, prepare the vehicle by mixing PEG 400, Tween 80, and Saline. A common ratio is 40% PEG 400, 10% Tween 80, and 50% Saline.
-
Slowly add the vehicle to the dissolved compound while vortexing.
-
If the compound begins to precipitate, gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Once a clear solution is obtained, adjust the final volume with saline if necessary.
-
Visually inspect the final formulation for any precipitation before administration.
-
Q3: How do I determine if rapid metabolism is the cause of poor exposure?
A3: An in vitro metabolic stability assay using liver microsomes is a standard method to assess how quickly a compound is metabolized.[7][13] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[14]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) of this compound in the presence of rat or human liver microsomes.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., rat or human)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the liver microsomes (final concentration typically 0.5 mg/mL) to the compound solution and pre-incubate at 37°C for 5 minutes.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[15]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life.
-
| Parameter | Interpretation | Next Steps |
| t½ > 30 min | Metabolically stable | Metabolism is likely not the primary cause of poor exposure. Focus on solubility and permeability. |
| t½ < 10 min | Metabolically unstable | Rapid clearance is a likely contributor. Consider using a different route of administration (e.g., IV to bypass first-pass effect) or chemical modification of the molecule to block metabolic hotspots. |
Q4: What are the key considerations for designing a follow-up in vivo pharmacokinetic (PK) study?
A4: A well-designed PK study is crucial for accurately determining a compound's exposure profile.[16][17] Key considerations include:
-
Route of Administration: If poor oral bioavailability is suspected, an intravenous (IV) dose should be included to determine the absolute bioavailability and clearance rate.[6]
-
Dose Level: The dose should be high enough to achieve measurable plasma concentrations but low enough to avoid solubility issues in the formulation and potential toxicity.
-
Sampling Time Points: A sufficient number of time points should be collected to accurately define the absorption, distribution, and elimination phases. This typically includes early time points (e.g., 5, 15, 30 minutes) and later time points (e.g., 1, 2, 4, 8, 24 hours).[18]
-
Animal Model: The choice of species (e.g., mouse, rat) should be based on the relevance of its metabolic profile to humans, which can be informed by in vitro cross-species metabolism data.[14]
-
Bioanalysis: The method used to quantify the drug in plasma must be sensitive, specific, and validated.[19]
Caption: A typical experimental workflow for an in vivo PK study.
Frequently Asked Questions (FAQs)
Q: How do I develop a robust bioanalytical method to quantify this compound in plasma?
A: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[20][21] The general workflow includes:
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient to remove the bulk of plasma proteins.[19]
-
Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate the analyte from endogenous plasma components.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to selectively detect the parent ion of this compound and a specific fragment ion, ensuring high specificity.[22]
-
Method Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure reliable data.[23]
Q: Could high plasma protein binding be the reason for low efficacy, even if total plasma concentration is measurable?
A: Yes. It is the unbound (free) drug that is available to distribute to tissues and interact with the target.[9] If this compound is highly bound to plasma proteins (>99%), the free concentration could be too low to be effective, even if the total concentration seems adequate. Measuring the fraction unbound (fu) using an assay like equilibrium dialysis can provide this crucial information.
Q: What if I've tried multiple formulations and still see poor oral bioavailability?
A: If extensive formulation work does not improve oral exposure, it may indicate a fundamental issue with the molecule's properties, such as:
-
Low Permeability: The compound may not be able to efficiently cross the intestinal epithelium. An in vitro Caco-2 permeability assay can assess this.
-
Efflux Transporter Substrate: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Extensive Gut Wall Metabolism: In addition to the liver, drug-metabolizing enzymes are also present in the intestinal wall and can break down the compound before it reaches the systemic circulation.
In such cases, the compound may require chemical modification to improve its drug-like properties, or alternative routes of administration (e.g., subcutaneous, intraperitoneal) may be necessary for preclinical studies.[24]
References
- 1. Inhibition of CDK2 activity in vivo by an associated 20K regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk2 catalytic activity is essential for meiotic cell division in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. research.unipd.it [research.unipd.it]
- 23. youtube.com [youtube.com]
- 24. Pk/bio-distribution | MuriGenics [murigenics.com]
Cdk2-IN-28 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cdk2-IN-28.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C and are typically stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q3: What is the recommended solvent for dissolving this compound?
DMSO is a commonly used solvent for creating stock solutions of small molecule inhibitors like this compound.[2]
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been explicitly detailed in the available resources. Generally, small molecules may have limited stability in aqueous media. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the frozen DMSO stock solution on the day of the experiment.
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been identified in the provided search results. To minimize potential degradation, it is crucial to follow the recommended storage and handling instructions.
Data Presentation: Storage Conditions
Table 1: Recommended Storage Conditions for this compound and Similar Inhibitors
| Compound | Form | Recommended Storage Temperature | Duration |
| This compound | Solid | -20°C | Up to 3 years [1] |
| Solid | 4°C | Up to 2 years [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months [1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month [1] | |
| CDK2-IN-30 (for reference) | Solid | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] | |
| CDK2-IN-73 (for reference) | Solid | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Disclaimer: Data for CDK2-IN-30 and CDK2-IN-73 are provided for reference purposes only and may not be representative of the stability of this compound.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
-
Possible Cause: The compound may have limited solubility in the chosen solvent or concentration, or it may have precipitated out of solution during storage.
-
Solution:
-
Gently warm the solution to 37°C and vortex to try and redissolve the compound.
-
If precipitation persists, sonication may help to dissolve the compound.
-
Consider preparing a fresh stock solution at a lower concentration.
-
Ensure you are using a high-quality, anhydrous grade solvent, as moisture can affect solubility.
-
Q2: I am observing a decrease in the inhibitory activity of this compound in my experiments. What could be the cause?
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. Use single-use aliquots.
-
Verify that the storage temperature has been consistently maintained.
-
Prepare a fresh stock solution from the solid compound and compare its activity to the older stock.
-
Minimize the time the compound spends in aqueous solutions before being added to the experiment.
-
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
-
Possible Cause: Inconsistent compound concentration due to precipitation or uneven dissolution.
-
Solution:
-
Always ensure your stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock vial before each use.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Calibrate your pipettes to ensure accurate liquid handling.
-
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common issues with this compound.
References
unexpected phenotypes with Cdk2-IN-28 treatment
Welcome to the technical support center for Cdk2-IN-28. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of this compound treatment in cancer cell lines?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The expected phenotype upon treatment is the induction of cell cycle arrest in the G0/G1 phase. This is due to the inhibition of CDK2's function in phosphorylating the Retinoblastoma (Rb) protein, which is a key step for the G1/S transition.[1][2] this compound has been shown to down-regulate the phosphorylation of Rb at serines 807/811 and 780 in a dose-dependent manner.[1][2] Consequently, treatment should lead to anti-proliferative effects in sensitive cell lines.[1]
Q2: We are observing G2/M arrest instead of the expected G1 arrest after this compound treatment. Is this an unexpected result?
A2: Yes, observing a G2/M arrest is an unexpected but documented phenotype for this compound.[1][2] While CDK2 is primarily associated with the G1/S transition, inhibition of CDK2 can lead to a G2/M arrest in certain cellular contexts, such as in MKN1 gastric cancer cells.[1][2] This can be a source of confusion for researchers. The exact mechanism for this G2/M arrest is not fully elucidated but may involve off-target effects or complex cell cycle feedback loops that become apparent upon potent CDK2 inhibition. It is crucial to characterize the cell cycle profile of your specific cell line in response to this compound treatment.
Q3: What are the potential reasons for a lack of efficacy or a weaker than expected phenotype with this compound?
A3: Several factors could contribute to a lack of efficacy:
-
Cell Line Dependency: Not all cell lines are equally dependent on CDK2 for proliferation. Cells with alternative mechanisms for cell cycle progression may be inherently resistant.
-
Drug Concentration and Stability: Ensure the inhibitor is used at an effective concentration and has not degraded. We recommend performing a dose-response curve to determine the optimal concentration for your cell line.
-
Experimental Conditions: Factors such as cell density, serum concentration, and duration of treatment can influence the outcome.
-
Acquired Resistance: Prolonged treatment can lead to the selection of resistant cell populations. Mechanisms of resistance to CDK2 inhibitors include the upregulation of CDK2 expression and the emergence of polyploid cells.
Q4: Are there known off-target effects for this compound?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected G2/M cell cycle arrest | This is a documented, though unexpected, phenotype for this compound in some cell lines (e.g., MKN1).[1][2] It could be due to cell-type specific signaling pathways or potential off-target effects at the concentration used. | 1. Confirm the phenotype: Repeat the cell cycle analysis carefully. 2. Dose-response: Perform a cell cycle analysis across a range of this compound concentrations to see if the G2/M arrest is dose-dependent. 3. Time-course: Analyze the cell cycle profile at different time points after treatment. A transient G1 arrest might be followed by a more prominent G2/M arrest. 4. Western Blot Analysis: Examine the levels and phosphorylation status of key G2/M regulatory proteins such as Cyclin B1, Cdk1, and Cdc25C. 5. Alternative CDK2 inhibitor: Use a structurally unrelated CDK2 inhibitor to see if it phenocopies the G2/M arrest. |
| No significant cell cycle arrest or apoptosis | 1. Low Potency in Your Cell Line: The EC50 can vary significantly between cell lines. The published EC50 for MKN1 cells is 0.31 μM.[1] 2. Drug Inactivity: The compound may have degraded. 3. Resistant Cell Line: The cell line may not be dependent on CDK2 for proliferation. | 1. Titrate the Inhibitor: Perform a dose-response experiment to determine the IC50 for proliferation in your cell line. 2. Check Compound Integrity: Use a fresh stock of this compound. 3. Positive Control: Test the inhibitor on a sensitive cell line, such as a CCNE1-amplified ovarian cancer cell line, if available. 4. Assess CDK2 Dependency: Use siRNA to knock down CDK2 and observe the effect on proliferation to confirm CDK2 dependency. |
| High levels of apoptosis in control (DMSO-treated) cells | 1. Solvent Toxicity: DMSO can be toxic to some cell lines at higher concentrations. 2. Cell Culture Conditions: Suboptimal cell culture conditions can induce apoptosis. | 1. Optimize DMSO Concentration: Use the lowest possible concentration of DMSO (typically ≤ 0.1%). 2. Culture Health: Ensure cells are healthy and not overly confluent before starting the experiment. 3. Run a Vehicle-Only Control: Include a control with no treatment to assess baseline apoptosis. |
| Variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Pipetting Errors: Inaccurate dilution or addition of the inhibitor. 3. Inconsistent Incubation Times: Variations in the duration of treatment. | 1. Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers in each well/plate. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of the inhibitor dilution to add to replicate wells. 3. Synchronize Treatment: Add the inhibitor to all wells at the same time and harvest them at consistent time points. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative EC50 | MKN1 | 0.31 μM | [1] |
| Effective concentration for Rb phosphorylation downregulation | MKN1 | 37 nM - 3 μM (24h) | [1][2] |
| Concentration inducing G2/M arrest | MKN1 | 333.3 nM (24h) | [1][2] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control (DMSO) for the desired time.
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating (potentially apoptotic) cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least a week.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Decant the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms into G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the procedure for analyzing the expression and phosphorylation status of cell cycle-related proteins.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Rb, anti-Cyclin B1, anti-Cdk1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Expected signaling pathway of this compound leading to G1 arrest.
Caption: A logical workflow for experiments and troubleshooting unexpected results.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
minimizing toxicity of Cdk2-IN-28 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of Cdk2-IN-28 in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides potential solutions.
| Issue/Question | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | 1. Compound precipitation: this compound may not be fully soluble in the culture medium, leading to the formation of cytotoxic aggregates. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for the specific cell line. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to CDK2 inhibition or off-target effects of the compound. | 1. Ensure complete solubilization: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitates before diluting into the final culture medium. Sonication may aid dissolution. 2. Minimize final solvent concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1] Prepare serial dilutions of the stock solution to achieve the desired final concentration of this compound with a minimal amount of solvent. 3. Perform a dose-response curve: Determine the optimal, non-toxic working concentration for your specific cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of this compound concentrations. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate compound concentration: Errors in calculating dilutions or weighing the compound can lead to incorrect final concentrations. 2. Compound degradation: this compound may be unstable under certain storage or experimental conditions. 3. Off-target effects: The observed phenotype may be due to the inhibition of kinases other than CDK2. | 1. Verify calculations and stock solutions: Double-check all dilution calculations. Prepare fresh stock solutions and verify their concentration if possible. 2. Follow storage recommendations: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. 3. Use appropriate controls: Include a positive control (a known CDK2 inhibitor with a well-characterized phenotype) and a negative control (vehicle-treated cells) in your experiments. Consider using a structurally unrelated CDK2 inhibitor to confirm that the observed phenotype is due to CDK2 inhibition. |
| Cells exhibit morphological changes (e.g., rounding, detachment, vacuolization) but viability assays show minimal cell death. | 1. Cell cycle arrest: this compound is known to cause cell cycle arrest, which can lead to changes in cell morphology.[2][3] 2. Cellular stress response: The cells may be experiencing stress due to the inhibition of CDK2, even if it is not immediately lethal. | 1. Analyze cell cycle distribution: Use flow cytometry to analyze the cell cycle profile of treated cells to confirm the expected G2/M phase arrest.[2][3] 2. Monitor for stress markers: Assess the expression of cellular stress markers (e.g., via Western blot or immunofluorescence) to understand the cellular response to the compound. |
| Difficulty in dissolving this compound. | Poor aqueous solubility: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions such as cell culture media. | Use of a suitable solvent: Dissolve this compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution before diluting it into the aqueous culture medium. Warming and sonication may assist in dissolving the compound in the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting CDK2, this compound disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and a block in proliferation.[2]
Q2: What are the known anti-proliferative effects of this compound?
A2: this compound has been shown to have anti-proliferative effects on MKN1 human gastric cancer cells with an EC50 of 0.31 μM.[2] In these cells, it significantly down-regulates the phosphorylation of Rb at Ser807/811 and Ser780 and causes cell cycle arrest in the G2/M phase at a concentration of 333.3 nM after 24 hours of treatment.[2][3]
Q3: What are the potential off-target effects of this compound?
Q4: What is the recommended starting concentration for my experiments?
A4: Based on the reported EC50 of 0.31 μM in MKN1 cells, a good starting point for dose-response experiments would be to test a range of concentrations around this value (e.g., from 0.01 μM to 10 μM).[2] However, the optimal concentration will be cell-line dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired biological effect without significant cytotoxicity in your specific cell model.
Q5: How should I prepare and store this compound?
A5: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 (Anti-proliferative) | 0.31 μM | MKN1 | [2] |
| Effective Concentration (Rb Phosphorylation Inhibition) | 37 nM - 3 μM | MKN1 | [2][3] |
| Effective Concentration (G2/M Arrest) | 333.3 nM | MKN1 | [2][3] |
| Cytotoxicity (IC50) | Data not available | - | - |
| Off-Target Kinase Profile (IC50s) | Data not available | - | - |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature in the dark to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat with the desired concentration of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation. Also, collect any floating cells from the supernatant to include apoptotic populations.
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Cdk2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of Cyclin-dependent kinase 2 (Cdk2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel Cdk2 inhibitor shows excellent in vitro potency but poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability of potent Cdk2 inhibitors is a common challenge, often stemming from one or more of the following factors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in gastrointestinal fluids, which is a prerequisite for absorption. Over 70% of new chemical entities suffer from poor aqueous solubility.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This has been observed with other CDK inhibitors, such as palbociclib, where efflux transporters significantly limit brain penetration and can also affect oral absorption.[1]
Q2: How can I systematically approach improving the bioavailability of my Cdk2 inhibitor?
A2: A systematic approach involves characterizing the primary barrier to absorption and then selecting an appropriate strategy. We recommend the following workflow:
References
Validation & Comparative
A Researcher's Guide to Validating Cdk2-IN-28 as a Specific Cdk2 Inhibitor
This guide provides a comprehensive comparison of Cdk2-IN-28 with other established Cyclin-dependent kinase 2 (Cdk2) inhibitors and details the essential experimental protocols for validating its specificity. Designed for researchers, scientists, and drug development professionals, this document offers objective data and methodologies to critically assess the performance of this compound.
Introduction: The Critical Role of Cdk2 and the Quest for Specificity
Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine protein kinase that, in complex with Cyclin E or Cyclin A, governs the G1/S transition and S phase progression of the cell cycle.[1][2] Its deregulation is a common feature in many human cancers, making it an attractive therapeutic target.[3] The development of small molecule inhibitors against Cdk2 has been a major focus of cancer research. However, a significant challenge lies in achieving high specificity, as the ATP-binding pocket is highly conserved among the CDK family, particularly between Cdk2 and Cdk1.[4][5] Off-target inhibition can lead to ambiguous experimental results and unwanted cellular toxicity.
This compound is a potent and selective Cdk2 inhibitor.[6][7] This guide outlines the necessary experimental framework to independently verify its specificity and compare its performance against other commonly used inhibitors.
Comparative Analysis of Cdk2 Inhibitors
A critical first step in validating a new inhibitor is to compare its potency and selectivity against known compounds. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two alternative inhibitors, Roscovitine and Palbociclib, against various kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 | Selectivity Notes |
| This compound | Cdk2/Cyclin A | 44 nM [4][8] | Highly Selective: Exhibits approximately 2000-fold greater selectivity for Cdk2 over the closely related Cdk1.[4][8] |
| Cdk1/Cyclin B | 86 µM[4][8] | ||
| Roscovitine | Cdk2/Cyclin A | 0.7 µM [9][10] | Broad Spectrum CDK Inhibitor: Inhibits Cdk1, Cdk5, Cdk7, and Cdk9 at similar concentrations.[11] |
| Cdk1/Cyclin B | 0.65 µM[9][10] | Poor inhibitor of Cdk4 and Cdk6.[11] | |
| Cdk5/p35 | 0.2 µM[9][10] | ||
| Cdk4/Cyclin D1 | >100 µM[10][12] | ||
| Palbociclib | Cdk4 | 11 nM [13] | Cdk4/6 Selective: Primarily targets Cdk4 and Cdk6.[13][14] Often used as a control to distinguish Cdk2-specific effects from Cdk4/6-mediated effects. |
| Cdk6 | 16 nM[13] |
Key Experimental Validation Methodologies
To rigorously validate the specificity of this compound, a multi-pronged approach combining biochemical and cellular assays is essential.
Biochemical Kinase Profiling
This is the gold standard for determining inhibitor specificity. It involves screening the inhibitor against a large panel of purified kinases to identify off-target interactions.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adooq.com [adooq.com]
- 13. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug: Palbociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Guide to Cdk2 Inhibitors: Cdk2-IN-28 vs. PF-07104091 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of Cdk2-IN-28, Pfizer's clinical candidate PF-07104091 (Tagtociclib), and other notable Cdk2 inhibitors, supported by experimental data to inform research and development decisions.
Mechanism of Action of Cdk2 Inhibitors
Cdk2 inhibitors function by binding to the ATP-binding site of the Cdk2 enzyme, preventing the phosphorylation of its substrates.[1] This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can also induce apoptosis (programmed cell death) in cancer cells.[1] By halting the proliferation of malignant cells, these inhibitors represent a strategic approach to cancer therapy.[1]
Quantitative Comparison of Cdk2 Inhibitors
The following table summarizes the biochemical potency (IC50) and selectivity of this compound against PF-07104091 and other well-characterized Cdk2 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Cdk2 IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Notes |
| This compound (CDK2-IN-73) | 44 (Cdk2/cyclin A)[2] | - | Potent and selective inhibitor of Cdk2.[2] |
| PF-07104091 (Tagtociclib) | 1.16 (Ki)[3], 2.4 (Cdk2/cyclin E1)[4] | GSK3β: 537.81 (Ki)[3], Cdk1: 152.18[5], Cdk4: 238 (Ki)[6], Cdk6: 465 (Ki)[6], Cdk9: 117 (Ki)[6] | Highly potent and selective for Cdk2 over other Cdks and GSK3β.[3][4][6] |
| Dinaciclib (SCH727965) | 1[7] | Cdk1: 3, Cdk5: 1, Cdk9: 4, Cdk4: 100[8] | A potent, multi-Cdk inhibitor.[7][8] |
| Roscovitine (Seliciclib) | 700 (Cdk2/cyclin A & E)[9][10] | Cdk1 (Cdc2): 650, Cdk5: 160[9] | A pan-Cdk inhibitor with activity against multiple Cdks.[9] |
| Milciclib (PHA-848125) | 45 (Cdk2/cyclin A)[11][12] | Cdk1: 398, Cdk4: 160, Cdk7: 150, TRKA: 53[12] | Potent Cdk2 inhibitor with activity against other Cdks and TRKA.[11][12] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental setup, the following diagrams are provided in DOT language.
Caption: Cdk2 Signaling Pathway and Points of Inhibition.
Caption: Typical Workflow for a Cdk2 Kinase Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for biochemical and cell-based Cdk2 inhibition assays.
Biochemical Cdk2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and published research.[13][14][15][16]
1. Reagent Preparation:
- Kinase Buffer (1x): 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.[13]
- Enzyme: Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1.
- Substrate: Histone H1 (1 µg per reaction) or a specific peptide substrate.[13]
- ATP: Prepare a stock solution (e.g., 10 mM) and dilute to the desired final concentration (e.g., 100 µM) in kinase buffer.[13]
- Inhibitor: Prepare a serial dilution of the test compound (e.g., this compound, PF-07104091) in an appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
2. Assay Procedure:
- Set up reactions in a 96-well or 384-well plate format.
- To each well, add the test inhibitor at various concentrations.
- Add the Cdk2/Cyclin enzyme to each well.
- Initiate the kinase reaction by adding the ATP and substrate mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).[13]
- Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of Cdk2 activity, by fitting the data to a dose-response curve.
Cell-Based Cdk2 Inhibition Assay (Cell Proliferation Assay)
This protocol assesses the effect of inhibitors on the proliferation of cancer cell lines.
1. Cell Culture:
- Culture cancer cell lines (e.g., OVCAR-3, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the Cdk2 inhibitor for a specified duration (e.g., 72 hours).
- After the treatment period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
3. Data Analysis:
- Measure the absorbance or luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition relative to untreated control cells.
- Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
The landscape of Cdk2 inhibitors is rapidly evolving, with several promising candidates in preclinical and clinical development. PF-07104091 stands out for its high potency and selectivity.[3][4] this compound also demonstrates potent and selective inhibition of Cdk2.[2] The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the biological system under investigation. The provided data and protocols offer a foundation for making informed decisions in the pursuit of novel cancer therapeutics targeting Cdk2.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cdk2 kinase assay [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
A Comparative Analysis of Cdk2-IN-28 and BLU-222 for Preclinical Cancer Research
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a compelling target, particularly in tumors characterized by the amplification of Cyclin E1 (CCNE1). This guide provides a detailed comparison of two CDK2 inhibitors, Cdk2-IN-28 and BLU-222, to assist researchers, scientists, and drug development professionals in their preclinical research endeavors. While both molecules are designed to inhibit CDK2, the available preclinical data for BLU-222 is substantially more extensive, particularly in ovarian, endometrial, and breast cancer models, where CDK2 inhibition is a promising therapeutic strategy.
Mechanism of Action
Both this compound and BLU-222 are small molecule inhibitors that target the ATP-binding pocket of CDK2, thereby preventing its kinase activity. CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, these compounds aim to induce cell cycle arrest and inhibit the proliferation of cancer cells that are dependent on this pathway.
Below is a diagram illustrating the CDK2 signaling pathway and the point of intervention for these inhibitors.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BLU-222. It is important to note the disparity in the breadth of data, with BLU-222 having been evaluated in a wider range of preclinical models.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line | IC50 / EC50 | Citation |
| This compound | Anti-proliferative | MKN1 (Gastric Cancer) | 0.31 µM | |
| BLU-222 | Enzymatic Assay | CDK2/Cyclin E1 | <1 nM | [1] |
| Cellular pRb Assay | OVCAR-3 (Ovarian Cancer) | Single-digit nM | [1] | |
| Anti-proliferative | OVCAR-3 (Ovarian Cancer) | ~10 nM | [2] | |
| Anti-proliferative | T47D (CCNE1/p16 OE, Breast Cancer) | 110 nM | [3][4] | |
| Anti-proliferative | T47D (Parental, Breast Cancer) | 1078 nM | [3][4] |
Table 2: In Vivo Efficacy
| Compound | Model Type | Cancer Type | Dosing | Outcome | Citation |
| This compound | Mouse PK | - | 10 mg/kg PO; 1 mg/kg IV | Poor plasma exposure, high clearance | |
| BLU-222 | CDX | Ovarian Cancer (OVCAR-3 T2A) | 30 & 100 mg/kg PO BID | 88% and 102% TGI at day 28 | [5] |
| CDX | Breast Cancer (MCF-7, Palbociclib-resistant) | 100 mg/kg PO BID | 83% TGI | [3][4] | |
| PDX | Endometrial Cancer (CCNE1-aberrant) | 60 mg/kg PO BID | Strong monotherapy antitumor response | [6] | |
| Combination Study (with Ribociclib) | Breast Cancer (MCF-7, Palbociclib-resistant) | 100 mg/kg PO BID | 110% TGI | [3][4] | |
| Combination Study (with Paclitaxel) | Endometrial Cancer (PDX) | 60 mg/kg PO BID | Enhanced activity over single agents | [7] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; PO: Oral administration; IV: Intravenous administration; BID: Twice daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate these CDK2 inhibitors.
CDK2 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified CDK2/Cyclin E complex.
Caption: Workflow for a typical CDK2 biochemical kinase assay.
Protocol:
-
Reaction Setup: In a microplate, combine the purified CDK2/Cyclin E1 enzyme, a suitable kinase buffer, and the substrate (e.g., a synthetic peptide or Histone H1).
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or BLU-222) to the wells.
-
Initiation and Incubation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence or fluorescence is then read on a plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or BLU-222 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. EC50 values are determined from the dose-response curves.
Western Blotting for Phospho-Rb
This technique is used to detect the phosphorylation status of the Retinoblastoma protein (pRb), a direct downstream target of CDK2.
Caption: Standard workflow for Western blotting analysis.
Protocol:
-
Sample Preparation: Treat cells with the CDK2 inhibitor for the desired time, then lyse the cells to extract total protein. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponds to the level of pRb.
Cell Cycle Analysis
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK2 inhibitor.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for a specified duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of each cell.
-
Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
Based on the currently available public data, BLU-222 demonstrates potent and selective inhibition of CDK2, leading to significant anti-tumor activity in a range of preclinical models of ovarian, endometrial, and breast cancer, particularly those with CCNE1 amplification. The data for this compound is more limited, with reported activity in a gastric cancer cell line but with noted challenges in its in vivo pharmacokinetic properties.
For researchers focusing on CCNE1-driven cancers, BLU-222 presents a well-characterized tool with a substantial body of supporting preclinical evidence. Further studies on this compound, particularly in ovarian, endometrial, and breast cancer models, are necessary to enable a more direct and comprehensive comparison of its efficacy against BLU-222. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blueprintmedicines.com [blueprintmedicines.com]
Validating Cdk2 Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclin-dependent kinase 2 (Cdk2) inhibitors, with a focus on validating their activity through kinase assays. While specific public data for Cdk2-IN-28 is limited, this guide will focus on a comparison of other prominent Cdk2 inhibitors with available experimental data.
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition.[1] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[2] The development of potent and selective Cdk2 inhibitors is an active area of research, with several compounds in preclinical and clinical development.[2][3] This guide offers a comparative overview of some of these inhibitors and details the experimental procedures for validating their efficacy.
Comparative Efficacy of Cdk2 Inhibitors
The inhibitory activity of Cdk2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the biochemical IC50 values for several Cdk2 inhibitors against Cdk2/Cyclin complexes. It is important to note that IC50 values can vary depending on the assay conditions, such as the ATP concentration and the specific Cyclin partner (e.g., Cyclin A or Cyclin E).
| Inhibitor | Cdk2/Cyclin A IC50 (nM) | Cdk2/Cyclin E IC50 (nM) | Reference |
| INX-315 | 2.4 | 0.6 | [4] |
| PF-07104091 | - | 2.4 | [5] |
| BLU-222 | - | Potent nanomolar inhibition | [6] |
| Milciclib | - | 45 | [7] |
| Roscovitine | 700 | 700 | [7] |
| CVT-313 | - | 500 | [8] |
| Compound 73 | - | 44 | [9] |
Note: A direct side-by-side comparison of this compound could not be included due to the lack of publicly available IC50 data. The potency of BLU-222 is described in literature as being in the nanomolar range, but specific IC50 values from directly comparable biochemical assays were not consistently available in the reviewed sources.
Experimental Protocols for Kinase Assay Validation
To validate the activity of a Cdk2 inhibitor, a robust and reproducible kinase assay is essential. Below is a detailed protocol for a generic, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]
Protocol: Luminescence-Based Cdk2 Kinase Assay
Objective: To determine the in vitro IC50 value of a test compound (e.g., this compound) against Cdk2/Cyclin E.
Materials:
-
Recombinant human Cdk2/Cyclin E enzyme
-
Cdk2 substrate (e.g., a synthetic peptide derived from Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the serially diluted inhibitor or vehicle control.
-
2 µL of the Cdk2/Cyclin E enzyme solution (concentration to be optimized for linear ADP production).
-
2 µL of the substrate/ATP mixture (final concentrations to be optimized, typically around the Km of ATP for Cdk2).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Cdk2 Signaling Pathway and Assay Workflow
To better understand the biological context and the experimental procedure, the following diagrams have been generated.
Caption: Cdk2 signaling pathway in the G1/S phase transition of the cell cycle.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Cell cycle niche seeks clinical validation | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of Cdk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of different Cyclin-dependent kinase 2 (Cdk2) inhibitors, supported by experimental data. The information is curated to assist in the evaluation and selection of these compounds for research and development purposes.
Introduction to Cdk2 Inhibition
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Cdk2 inhibitors are a class of small molecules designed to block the kinase activity of Cdk2, thereby inducing cell cycle arrest and inhibiting tumor growth. This guide focuses on comparing the anti-proliferative efficacy of several prominent Cdk2 inhibitors.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of Cdk2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following table summarizes the IC50 values for a selection of Cdk2 inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target CDKs | Cell Line | Anti-Proliferative IC50 (µM) | Reference |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | A variety of cancer cell lines | ~15 (average) | [1] |
| CDK2 | - | 0.1 | [2] | |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | Various cancer cell lines | Not specified in comparative studies | [2] |
| CDK2 | - | 0.1 | [2] | |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Refractory solid tumors | Not specified in comparative studies | [2] |
| CDK2 | - | 0.044 | [2] | |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | Various cancer cell lines | Not specified in comparative studies | [2] |
| CDK2 | - | 0.001 | [2] | |
| PF-07104091 (Tagtociclib) | CDK2 | Various cancer cell lines | Potent growth inhibition | [3][4] |
| GTAI-664 | CDK2 | Various cancer cell lines | Reported to be 10x more potent than other Cdk2 inhibitors | [3][4] |
Key Experimental Protocols
Accurate assessment of anti-proliferative effects relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two commonly used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the Cdk2 inhibitor and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Cdk2 inhibitors as described for the MTT assay.
-
BrdU Labeling: Add 10 µM BrdU to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by treatment with 2N HCl to denature the DNA.
-
Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Reaction: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and stop the reaction with sulfuric acid.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Visualizing the Mechanism and Workflow
To better understand the context of Cdk2 inhibition and the experimental process, the following diagrams are provided.
Caption: Cdk2 signaling pathway in cell cycle progression.
References
The Synergistic Potential of CDK2 Inhibition in Combination Cancer Therapies
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on targeted therapies that exploit the vulnerabilities of cancer cells. Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its critical role in cell cycle progression, particularly the G1/S phase transition. While CDK2 inhibitors have shown preclinical promise as monotherapies, their true potential may lie in combination with other anticancer agents. This guide provides a comprehensive comparison of the performance of the selective CDK2 inhibitor, BLU-222, in combination with other cancer therapies, supported by experimental data. While the prompt specified "Cdk2-IN-28," this appears to be a placeholder, and thus we will focus on the well-documented, potent, and highly selective CDK2 inhibitor BLU-222 as a representative agent in this class.
Overcoming Resistance and Enhancing Efficacy: CDK2 Inhibition in Combination
The rationale for combining CDK2 inhibitors with other cancer therapies is multifaceted. It includes overcoming acquired resistance to existing treatments, enhancing the cytotoxic effects of chemotherapy, and potentially broadening the therapeutic window of immunotherapy. Preclinical studies have demonstrated the synergistic effects of BLU-222 in combination with CDK4/6 inhibitors, platinum-based chemotherapy, and PARP inhibitors across various cancer models.
Combination with CDK4/6 Inhibitors in HR+/HER2- Breast Cancer
A key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer is the upregulation of Cyclin E1 (CCNE1), which subsequently activates CDK2 to drive cell cycle progression.[1][2] Targeting CDK2 in this context presents a logical strategy to overcome or delay the onset of resistance.
Experimental Data Summary:
| Cell Line/Model | Treatment | Efficacy Metric | Result | Citation |
| MCF-7 Xenograft (Palbociclib-Resistant) | BLU-222 | Tumor Growth Inhibition (TGI) | 83% | [1][2] |
| MCF-7 Xenograft (Palbociclib-Resistant) | BLU-222 + Ribociclib | Tumor Growth Inhibition (TGI) | 110% (Superior to monotherapy) | [1][2] |
| T47D (Palbociclib-Resistant, in vitro) | BLU-222 + Palbociclib | Synergy | Strong synergistic effect on proliferation | [3] |
| Breast Cancer PDX models (Palbociclib-Resistant) | BLU-222 + Palbociclib/Ribociclib | Antitumor Activity | Significant antitumor activity and prolonged survival compared to either agent alone | [3] |
dot
References
Comparative Analysis of Cdk2-IN-28 and Alternative Inhibitors on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the downstream effects of Cdk2-IN-28, benchmarked against leading alternative Cdk2 inhibitors. This document provides a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently implicated in the uncontrolled proliferation of cancer cells, making it a prime target for therapeutic intervention. This compound is a potent inhibitor of Cdk2 with demonstrated anti-proliferative effects. This guide provides an objective comparison of this compound with other widely used Cdk2 inhibitors, including PF-07104091, BLU-222, Milciclib, and Seliciclib (R-roscovitine). The following sections detail their comparative potencies, selectivity, and impact on downstream cell signaling pathways, supplemented with comprehensive experimental protocols.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its alternatives, providing a basis for comparing their biochemical and cellular activities.
Table 1: Biochemical Potency (IC50) of Cdk2 Inhibitors
| Compound | Cdk2 IC50 | Cdk1 IC50 | Cdk4 IC50 | Cdk6 IC50 | Cdk9 IC50 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-07104091 | 2.4 nM[1] | ~240-2400 nM (est. 100-1000 fold selectivity) | >1000 nM[2] | >1000 nM[2] | Data not available |
| BLU-222 | <10 nM | ~500-1000 nM (est. 50-100 fold selectivity)[3] | Data not available | Data not available | Data not available |
| Milciclib | 45 nM[4] | >135 nM (>3-fold selective) | 160 nM | Data not available | Data not available |
| Seliciclib | 0.1 µM (vs. Cdk2/cyclin E)[5] | 0.65 µM[6] | Data not available | Data not available | 0.81 µM (vs. Cdk9/cyclin T)[5] |
Table 2: Cellular Activity (EC50/GI50) of Cdk2 Inhibitors
| Compound | Cell Line | EC50/GI50 | Downstream Effect |
| This compound | MKN1 | 0.31 µM | Anti-proliferative |
| PF-07104091 | Multiple | Not specified | Reduced pRb, cell cycle arrest |
| BLU-222 | Ovarian/Endometrial Cancer Cells | <100 nM (in sensitive lines)[7] | G1 arrest, reduced pRb and TK1[3] |
| Milciclib | HCT-116 | 0.275 µM[8] | G1 arrest, apoptosis[8] |
| Seliciclib | Multiple Myeloma Cells | ~15 µM (average)[5] | Down-regulation of Mcl-1[9][10][11] |
Downstream Signaling Pathways
Inhibition of Cdk2 by this compound and its alternatives disrupts the normal progression of the cell cycle, primarily by blocking the phosphorylation of key substrates. The canonical pathway involves the retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Caption: this compound inhibits the Cyclin E/Cdk2 complex, preventing Rb hyper-phosphorylation.
Experimental data indicates that potent Cdk2 inhibitors like BLU-222 and PF-07104091 effectively reduce the phosphorylation of Rb, leading to a G1 cell cycle arrest.[3][12] Milciclib has also been shown to induce G1 arrest and subsequent apoptosis.[8] Seliciclib, while also a Cdk2 inhibitor, demonstrates a notable downstream effect of Mcl-1 downregulation, an anti-apoptotic protein.[9][10][11] The specific effects of this compound on individual Rb phosphorylation sites and other cell cycle markers warrant further investigation to fully delineate its mechanism of action in comparison to these alternatives.
Experimental Protocols
To enable researchers to validate and compare the downstream effects of this compound and other inhibitors, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Cdk2.
Caption: Workflow for determining the IC50 of a Cdk2 inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl2, 0.2 mg/ml BSA, 100 µM DTT).[13]
-
Prepare a stock solution of the Cdk2 inhibitor in DMSO.
-
Prepare a solution of recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 in kinase buffer.
-
Prepare a substrate solution (e.g., Histone H1 or a specific Rb peptide) and ATP solution. For radiometric assays, [γ-³³P]ATP is used.[14] For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[13][15]
-
-
Assay Plate Setup:
-
Add serially diluted inhibitor to the wells of a 384-well plate.
-
Add the Cdk2/Cyclin enzyme solution to each well and incubate for 10-20 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 20-60 minutes).[16]
-
-
Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[14]
-
ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a luminometer.[13][15]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of Rb Phosphorylation
This protocol details the steps for assessing the phosphorylation status of Rb in cells treated with Cdk2 inhibitors.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the Cdk2 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Cdk2 inhibitors using propidium iodide (PI) staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells and treat them with the Cdk2 inhibitor or vehicle control as described for the western blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.[12][20]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.[20]
-
-
Staining:
-
Flow Cytometry and Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel.
-
Use software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising Cdk2 inhibitor with demonstrated anti-proliferative activity. This guide provides a framework for its comparative evaluation against other established Cdk2 inhibitors. While existing data positions this compound as a valuable research tool, further quantitative analysis of its biochemical potency, selectivity, and specific downstream signaling effects will be crucial for a comprehensive understanding of its therapeutic potential. The provided experimental protocols offer a standardized approach for researchers to generate these critical datasets and advance the field of Cdk2-targeted therapies.
References
- 1. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. promega.com [promega.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. promega.com [promega.com]
- 16. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. origene.com [origene.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
Unveiling the Selectivity Profile of Cdk2 Inhibitors: A Comparative Analysis
A deep dive into the cross-reactivity of advanced Cdk2 inhibitors reveals varying degrees of selectivity against other kinases, with significant implications for their therapeutic potential and research applications. This guide provides a comparative analysis of the selectivity of a representative Cdk2 inhibitor, here exemplified by compound 32, a potent tertiary amide inhibitor, alongside other notable Cdk2 inhibitors, supported by experimental data and detailed methodologies.
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression and has emerged as a promising target for cancer therapy.[1] The development of selective Cdk2 inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. However, achieving high selectivity, particularly against the closely related Cdk1, remains a significant challenge due to the high degree of homology in their ATP-binding sites.[2][3]
Comparative Selectivity of Cdk2 Inhibitors
The selectivity of Cdk2 inhibitors is typically assessed by screening them against a broad panel of kinases, a process often referred to as kinome scanning. The data below summarizes the inhibitory activity and selectivity of compound 32 and other well-characterized Cdk2 inhibitors against a panel of related kinases.
| Inhibitor | Cdk2 IC50 (nM) | Cdk1 IC50 (nM) | Cdk4 IC50 (nM) | Cdk6 IC50 (nM) | Cdk9 IC50 (nM) | Fold Selectivity (Cdk1/Cdk2) |
| Compound 32 | Potent (exact value not specified) | >10-fold less potent than Cdk2 | Minimal Inhibition | Minimal Inhibition | Not Specified | 12 |
| AZD8421 | 27-34 (EdU potency) | 17-82-fold less potent | >100-fold less potent | >100-fold less potent | 43-75-fold less potent | 17-82 |
| NU6102 | 5.0 | 250 | Not Specified | Not Specified | Not Specified | 50 |
| Compound 73 | 44 | 86,000 | Not Specified | Not Specified | Not Specified | ~2000 |
Data compiled from multiple sources.[1][2][4][5] Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Fold selectivity is the ratio of IC50 for the off-target kinase to the IC50 for the target kinase.
Compound 32 demonstrates excellent selectivity against Cdk4 and Cdk6, with a 12-fold selectivity for Cdk2 over Cdk1.[1] AZD8421 also shows good selectivity for Cdk2 over other CDKs, including Cdk1 and Cdk9.[2] NU6102 exhibits a 50-fold selectivity for Cdk2 over Cdk1.[4] Notably, compound 73 displays an impressive ~2000-fold selectivity for Cdk2 over Cdk1, highlighting the potential for developing highly selective inhibitors.[4][5]
Experimental Protocols
The determination of inhibitor selectivity involves a variety of experimental techniques. Below are outlines of common methodologies.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (often a peptide with a phosphorylation site), and ATP (the phosphate donor).
-
Inhibitor Addition: The test compound (e.g., Cdk2-IN-28) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the binding of a ligand to its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor of interest.
-
Heating: The treated cells are heated to a range of temperatures. The binding of the inhibitor can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein (e.g., Cdk2) remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing Cdk2's Role and Inhibitor Evaluation
To better understand the context of Cdk2 inhibition, the following diagrams illustrate the Cdk2 signaling pathway and a typical workflow for evaluating inhibitor selectivity.
Caption: Cdk2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cdk2-IN-28
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Cdk2-IN-28, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the handling of bioactive, and potentially hazardous, research chemicals. Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.
Core Principle: Treat this compound as Hazardous Waste
In the absence of specific hazard data, all forms of this compound waste—including pure compound, solutions, and contaminated materials—must be handled and disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal. The following table outlines the different forms of this compound waste and the appropriate collection procedures.
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired this compound powder. | Original vial or a clearly labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and compatible hazardous waste container for flammable/organic solvents. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | Labeled, sealed, and compatible hazardous waste container for aqueous waste. |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound. | Labeled, sealed plastic bag or container for solid hazardous waste. |
| Contaminated PPE | Gloves, bench paper, and other personal protective equipment contaminated with this compound. | Labeled, sealed plastic bag for solid hazardous waste. |
Step-by-Step Disposal Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Use Appropriate Waste Containers: Ensure all waste containers are in good condition, compatible with the waste they will hold, and have securely fitting caps.
-
Properly Label All Waste Containers: All containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid," "Solution in DMSO").
-
Segregate Waste Streams: Collect different types of this compound waste in separate, appropriately labeled containers as detailed in the table above. Do not mix incompatible waste streams.
-
Securely Store Waste: Keep all waste containers tightly sealed when not in use. Store them in the designated SAA.
-
Arrange for Pickup: Once a waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the logical flow from experimental use to final disposal of this compound.
Disclaimer: This guidance is intended for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for local regulations and procedures. In the absence of a specific SDS, a conservative approach to handling and disposal is required.
Essential Safety and Operational Guide for Handling Cdk2-IN-28
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of the Potent Kinase Inhibitor, Cdk2-IN-28.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the laboratory use of this compound. As a potent and selective CDK2 inhibitor, proper handling is crucial to ensure personnel safety and prevent contamination.[1] The following step-by-step guidance is designed to be your preferred resource for laboratory safety and chemical management.
Pre-Handling and Preparation
Before working with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards of potent small molecule compounds and the specific procedures outlined in this guide.
1.1. Engineering Controls:
-
All handling of powdered this compound and initial solution preparation must be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[2]
-
Ensure that an eye-wash station and safety shower are readily accessible.[2]
1.2. Personal Protective Equipment (PPE): A standard set of PPE is mandatory when handling this compound. The table below summarizes the required equipment.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact. |
| Lab Coat | Disposable or dedicated lab coat with long sleeves and tight cuffs | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for handling larger quantities of powder or in case of a spill. | To prevent inhalation of fine particles. |
Operational Procedures: Step-by-Step Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to use.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2] The supplier, MedChemExpress, recommends room temperature storage in the continental US, but this may vary elsewhere.[1]
-
Keep the container tightly sealed when not in use.
2.2. Preparation of Stock Solutions:
-
Perform all weighing and initial dilutions of the powdered compound within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
To minimize dust, handle the powder gently.
-
When dissolving the compound, add the solvent slowly to the powder.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
2.3. Experimental Use:
-
When using solutions of this compound, continue to wear all prescribed PPE.
-
Avoid the generation of aerosols.
-
Work on a disposable bench liner to contain any potential spills.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves, bench liners) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
4.2. Disposal Procedure:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
